Product packaging for 29-Hydroxy-11,29-dioxoolean-12-en-3-yl 2-O-hexopyranuronosylhexopyranosiduronic acid(Cat. No.:CAS No. 1405-86-3)

29-Hydroxy-11,29-dioxoolean-12-en-3-yl 2-O-hexopyranuronosylhexopyranosiduronic acid

Cat. No.: B1671929
CAS No.: 1405-86-3
M. Wt: 822.9 g/mol
InChI Key: LPLVUJXQOOQHMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Glycyrrhizin, also known as glycyrrhizic acid, is a primary bioactive triterpenoid saponin derived from the roots of the licorice plant ( Glycyrrhiza glabra ) . With a molecular formula of C 42 H 62 O 16 and a molecular weight of 822.94 g/mol, it is a tan to white amphiphilic powder that is sparingly soluble in water but forms soluble salts . This compound is intensely sweet, reported to be 30 to 50 times sweeter than sucrose, and serves as a key subject for scientific investigation due to its polypharmacological profile . Researchers value Glycyrrhizin for its diverse pharmacological activities, which include potent anti-inflammatory, antiviral, hepatoprotective, antitumor, and immunomodulatory effects . Its primary mechanism of action is attributed to the direct inhibition of the pro-inflammatory cytokine High-Mobility Group Box 1 (HMGB1) . Furthermore, it modulates crucial signaling pathways such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/Akt), leading to the downregulation of inflammatory mediators like TNF-α, IL-6, iNOS, and COX-2 . Its antiviral activity against viruses such as Hepatitis C and SARS-CoV-2 involves inhibition of viral replication and host immune regulation . Upon oral administration, Glycyrrhizin is hydrolyzed by intestinal bacteria to its active aglycone, 18β-glycyrrhetinic acid (enoxolone), which is then absorbed . The metabolite circulates in the bloodstream and is primarily eliminated via bile, with a minor fraction (0.31-0.67%) excreted in urine, resulting in an elimination half-life of 6.2–10.2 hours . Investigators should note that its oral bioavailability is poor, and its amphiphilic nature allows it to form aggregates in aqueous solution at specific pH ranges, which may influence experimental design . WARNING: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is strictly prohibited for personal consumption. Chronic intake of Glycyrrhizin is associated with pseudoaldosteronism, characterized by reduced blood potassium levels, increased blood pressure, and potentially serious cardiac side effects .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H62O16 B1671929 29-Hydroxy-11,29-dioxoolean-12-en-3-yl 2-O-hexopyranuronosylhexopyranosiduronic acid CAS No. 1405-86-3

Properties

IUPAC Name

6-[6-carboxy-2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLVUJXQOOQHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H62O16
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859641
Record name 29-Hydroxy-11,29-dioxoolean-12-en-3-yl 2-O-hexopyranuronosylhexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

822.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycyrrhizin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029843
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

970.00 to 972.00 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name Glycyrrhizin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029843
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1405-86-3
Record name glycyrrhizin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167409
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name glycyrrhizin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234419
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycyrrhizin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029843
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

220 °C
Record name Glycyrrhizin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029843
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Glycyrrhizin Biosynthesis and Metabolic Engineering Research

Elucidation of Biosynthetic Pathways in Glycyrrhiza Species

The biosynthetic pathway of glycyrrhizin, like other triterpenoids, originates from central metabolic routes that produce isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the universal precursors for isoprenoid synthesis. nih.govfrontiersin.org Research has elucidated the involvement of both the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways in providing these precursors. nih.govfrontiersin.orgnih.gov

Mevalonate (MVA) Pathway Contribution to Glycyrrhizin Precursor Synthesis

The MVA pathway is primarily localized in the cytoplasm and is considered the main route for the synthesis of precursors leading to triterpenoids like glycyrrhizin. researchgate.netnih.govfrontiersin.orgnih.gov This pathway begins with acetyl-CoA and involves a series of enzymatic reactions to produce IPP and DMAPP. frontiersin.org Key enzymes in the MVA pathway contributing to glycyrrhizin precursor synthesis include acetyl-CoA C-acetyltransferase (AACT), 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS), and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR). frontiersin.org HMGR is recognized as a key rate-limiting enzyme in the MVA pathway, catalyzing an irreversible step in the production of mevalonate, which is then converted to IPP and DMAPP. frontiersin.org Farnesyl diphosphate (FPP) is subsequently synthesized from IPP and DMAPP, serving as a direct precursor for squalene (B77637). oup.comfrontiersin.orgnih.gov

Cyclization of 2,3-Oxidosqualene (B107256) to β-Amyrin in Glycyrrhizin Formation

The committed step in the biosynthesis of the triterpene skeleton of glycyrrhizin is the cyclization of 2,3-oxidosqualene. researchgate.netoup.compnas.orgnih.govresearchgate.netnih.gov 2,3-Oxidosqualene is a common precursor for both triterpenes and sterols, derived from squalene through the action of squalene epoxidase (SQE). oup.comfrontiersin.orgnih.govbiorxiv.org This cyclization is catalyzed by a specific oxidosqualene cyclase (OSC) known as β-amyrin synthase (β-AS). researchgate.netoup.comnih.govresearchgate.netnih.govbiorxiv.org β-Amyrin is a pentacyclic triterpene that serves as the direct precursor for the subsequent modifications leading to glycyrrhizin. researchgate.netoup.compnas.orgnih.govnih.gov

Enzymatic Steps and Key Enzymes in Glycyrrhizin Production

Following the formation of β-amyrin, a series of oxidative modifications and glycosylations occur to produce glycyrrhizin. researchgate.netoup.compnas.orgnih.govresearchgate.net These steps are catalyzed by specific enzymes, primarily cytochrome P450 monooxygenases and UDP-dependent glucuronosyltransferases. researchgate.netoup.compnas.orgnih.govnih.govfrontiersin.org

β-Amyrin Synthase (β-AS) Activity and Regulation in Glycyrrhizin Biosynthesis

β-Amyrin synthase (β-AS) is a key enzyme that catalyzes the cyclization of 2,3-oxidosqualene to form β-amyrin. researchgate.netoup.comnih.govresearchgate.netnih.govbiorxiv.org This enzyme plays a crucial role in directing metabolic flux towards the biosynthesis of oleanane-type triterpenoids, including glycyrrhizin. nih.gov The gene encoding β-AS has been functionally isolated from Glycyrrhiza glabra. oup.comnih.gov Studies have shown that overexpression of β-amyrin synthase can lead to increased accumulation of glycyrrhizin in Glycyrrhiza hairy roots. oup.com The expression of the β-AS gene has been observed to be significantly upregulated under certain stress conditions, correlating with increased glycyrrhizin accumulation. frontiersin.orgfrontiersin.org

Cytochrome P450 Monooxygenases (CYP88D6, CYP72A154) in Glycyrrhizin Oxidative Modifications

Cytochrome P450 monooxygenases (CYP450s) are essential enzymes involved in the oxidative modification of the triterpene skeleton of β-amyrin, leading to the formation of glycyrrhetinic acid, the aglycone of glycyrrhizin. researchgate.netoup.compnas.orgnih.govnih.govfrontiersin.orgnih.govnih.govnih.govnih.gov Two key CYP450 enzymes have been identified and characterized for their roles in glycyrrhizin biosynthesis: CYP88D6 and CYP72A154. researchgate.netoup.compnas.orgnih.govnih.govfrontiersin.orgnih.govnih.govnih.gov

CYP88D6, identified as β-amyrin 11-oxidase, catalyzes the sequential two-step oxidation of β-amyrin at the C-11 position, resulting in the formation of 11-oxo-β-amyrin. researchgate.netoup.compnas.orgnih.govfrontiersin.orgnih.govnih.govuniprot.orgresearchgate.net This is a crucial step in the pathway towards glycyrrhetinic acid. pnas.orgnih.gov Research using in vitro enzymatic assays and co-expression in yeast has confirmed the activity of CYP88D6 in this oxidative step. pnas.orgnih.govfrontiersin.org

Following the action of CYP88D6, CYP72A154 catalyzes further oxidative modifications. researchgate.netoup.comnih.govfrontiersin.orgnih.govnih.govnih.gov CYP72A154 is responsible for the oxidation of 11-oxo-β-amyrin at the C-30 position. researchgate.netoup.comfrontiersin.orgnih.govnih.govmdpi.com This enzyme catalyzes a three-step reaction at C-30, leading to the formation of the carboxyl group characteristic of glycyrrhetinic acid. oup.comfrontiersin.org Studies involving expression of CYP72A154 in engineered yeast strains producing 11-oxo-β-amyrin have demonstrated its role in converting this intermediate to glycyrrhetinic acid. oup.comnih.govnih.gov The activity of these CYP450 enzymes is dependent on the electron donor NADPH-cytochrome P450 reductase (CPR). frontiersin.orgmdpi.com

Metabolic engineering efforts have focused on manipulating the expression of these key enzymes to enhance glycyrrhizin production. frontiersin.orgnih.govoup.comnih.gov For instance, combining the blocking of competing biosynthetic pathways with the overexpression of CYP88D6 has shown promise in increasing glycyrrhizin accumulation in hairy root cultures. oup.com

UDP-Glycosyltransferases (UGTs) in Glycosylation Steps of Glycyrrhizin

UDP-dependent glycosyltransferases (UGTs) play a crucial role in the final stages of glycyrrhizin biosynthesis, specifically in the glycosylation of the triterpenoid (B12794562) aglycone, glycyrrhetinic acid. nih.govnih.gov This glycosylation involves the transfer of glucuronic acid moieties from UDP-glucuronic acid to the C-3 hydroxyl group of glycyrrhetinic acid. nih.govnih.gov This process results in the sequential production of glycyrrhetinic acid 3-O-monoglucuronide and ultimately glycyrrhizin, which contains two glucuronic acid units. nih.govnih.gov The addition of these sugar moieties significantly enhances the sweetness and solubility of glycyrrhetinic acid. nih.gov

Research has identified specific UGTs involved in this process in Glycyrrhiza uralensis. For instance, GuUGAT has been characterized as a novel UGT capable of catalyzing the continuous two-step glucuronosylation of glycyrrhetinic acid to yield glycyrrhizin. nih.gov This enzyme is notable as the first plant triterpenoid UGT known to utilize UDP-GlcA as a glycosyl donor. nih.gov Phylogenetic analysis indicates that GuUGAT belongs to a new subclade within the plant UGT73 family, highlighting its unique catalytic ability. nih.gov Another UGT, UGT73P12, has also been reported to catalyze the second glucuronosylation step in glycyrrhizin biosynthesis, transferring a glucuronosyl moiety from UDP-glucuronic acid to glycyrrhetinic acid 3-O-monoglucuronide to produce glycyrrhizin. nih.gov Variations in UGT genes, such as a natural variant of UGT73P12 found in a glycyrrhizin-deficient strain of G. uralensis, can lead to altered substrate specificity and the production of alternative saponins. nih.gov

Genetic and Molecular Approaches to Glycyrrhizin Biosynthesis Research

Genetic and molecular approaches have been instrumental in unraveling the complexities of glycyrrhizin biosynthesis and developing strategies for enhancing its production. These approaches involve the identification and functional characterization of genes encoding biosynthetic enzymes, as well as metabolic engineering and genome editing techniques. oup.commdpi.comfrontiersin.orgoup.comresearchgate.net

Gene Identification and Functional Characterization in Glycyrrhiza

Significant progress has been made in identifying and functionally characterizing the genes involved in the glycyrrhizin biosynthetic pathway in Glycyrrhiza species, particularly G. uralensis and G. glabra. The pathway begins with the cyclization of 2,3-oxidosqualene to β-amyrin, catalyzed by β-amyrin synthase (bAS). nih.govoup.comresearchgate.net Subsequent oxidative modifications of β-amyrin at the C-11 and C-30 positions are carried out by cytochrome P450 monooxygenases (P450s). nih.govoup.com Key P450 enzymes identified include CYP88D6, which catalyzes the two-step oxidation of β-amyrin to 11-oxo-β-amyrin, and CYP72A154, responsible for the three-step oxidation of 11-oxo-β-amyrin at the C-30 position, leading to the formation of glycyrrhetinic acid. nih.govoup.compnas.org Research has confirmed the involvement of CYP72A154 in the glycyrrhizin biosynthesis pathway through homology analysis and gene expression studies in G. glabra. jmp.ir

Transcriptomic and genomic analyses have been crucial in identifying candidate genes involved in the pathway. mdpi.comfrontiersin.orgoup.com For instance, integrated analysis of mRNA and microRNA in G. uralensis has identified structural genes involved in glycyrrhizic acid biosynthesis, along with potential transcription factors and regulators that may influence their expression. mdpi.com The availability of chromosome-scale genome assemblies for G. uralensis has further facilitated the identification of metabolic gene clusters associated with glycyrrhizin biosynthesis. oup.com

Metabolic Engineering Strategies for Enhanced Glycyrrhizin Production in Heterologous Systems (e.g., Saccharomyces cerevisiae)

Metabolic engineering in heterologous systems, such as Saccharomyces cerevisiae (baker's yeast), offers a promising alternative for sustainable glycyrrhizin production, independent of plant cultivation. frontiersin.orgacs.orgnih.gov S. cerevisiae is a suitable host due to its well-characterized mevalonate pathway, which provides the precursors for triterpenoid synthesis, and its amenability to genetic manipulation. frontiersin.org

Strategies for enhancing glycyrrhetinic acid (the aglycone of glycyrrhizin) production in yeast have focused on optimizing the mevalonate pathway and introducing plant-derived genes encoding the necessary biosynthetic enzymes. frontiersin.org This includes introducing genes like bAS from Glycyrrhiza glabra and cytochrome P450 genes such as CYP88D6 and CYP72A154. nih.govfrontiersin.org Engineered yeast strains expressing these enzymes have successfully produced glycyrrhetinic acid and intermediate compounds like 11-oxo-β-amyrin. nih.govoup.compnas.org

More recently, efforts have focused on the complete biosynthesis of glycyrrhizin in engineered yeast by incorporating the necessary UGTs for glycosylation. acs.org Challenges include ensuring sufficient precursor supply (glycyrrhetinic acid and UDP-glucuronic acid) and optimizing the activity and specificity of the introduced glycosyltransferases. acs.org Metabolic engineering strategies, such as optimizing carbon flux distribution and protein engineering of rate-limiting enzymes like cUGT73P12, have led to significant increases in the production titers of glycyrrhetinic acid 3-O-monoglucuronide and glycyrrhizin in engineered S. cerevisiae. acs.org

Data from a study on engineered Saccharomyces cerevisiae demonstrated enhanced production of glycyrrhetinic acid 3-O-monoglucuronide (GAMG) and glycyrrhizin (GL) through metabolic engineering. acs.org

CompoundPrevious TiterEngineered Strain TiterFold Increase
GAMGNot specified552.9 mg/L238-fold
GlycyrrhizinNot specified476.6 mg/L79-fold

Note: Fold increase is relative to previously reported values in similar yeast systems. acs.org

Genome Editing Applications in Plant Systems for Glycyrrhizin Yield

Genome editing technologies, such as CRISPR/Cas9, are being applied in Glycyrrhiza plants, particularly in hairy root cultures, to improve glycyrrhizin yield. researchgate.netjst.go.jpoup.com These approaches aim to redirect metabolic flux towards glycyrrhizin production by modifying genes in competing biosynthetic pathways or enhancing the expression of key genes in the glycyrrhizin pathway. researchgate.netoup.com

Studies have demonstrated the potential of disrupting genes involved in the biosynthesis of competing triterpenoids, such as soyasaponins, to increase glycyrrhizin accumulation in G. uralensis hairy roots. researchgate.netoup.com For example, knocking out genes like CYP93E3 and CYP72A566, which are involved in soyasaponin biosynthesis, resulted in glycyrrhizin accumulation accompanied by the depletion of soyasaponins. researchgate.netoup.com Furthermore, combining the knockout of competing pathway genes with the overexpression of key glycyrrhizin biosynthetic genes, such as CYP88D6, has led to further enhancements in glycyrrhizin production in hairy roots. researchgate.netoup.com These findings highlight the effectiveness of genome editing in metabolically engineering Glycyrrhiza plants for increased glycyrrhizin yield and provide a foundation for sustainable production methods. researchgate.netoup.com

Molecular Mechanisms of Glycyrrhizin Action in Cellular and Subcellular Systems

Modulation of Key Intracellular Signaling Pathways by Glycyrrhizin

Glycyrrhizin has been shown to impact several critical signaling pathways within cells, influencing downstream cellular responses.

Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway Regulation

The NF-κB pathway is a central regulator of inflammatory and immune responses. Glycyrrhizin has been widely reported to suppress NF-κB activation. dovepress.comnih.govrsc.orgfrontiersin.org This inhibition often occurs by preventing the phosphorylation and degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By stabilizing IκBα, glycyrrhizin reduces the translocation of NF-κB into the nucleus, thereby preventing the transcription of pro-inflammatory genes. nih.govresearchgate.net Studies have demonstrated that glycyrrhizin can reduce the expression of inflammatory mediators such as COX-2, iNOS, TNF-α, and IL-6 by modulating the NF-κB pathway. dovepress.comnih.govrsc.orgresearchgate.net

Research findings on Glycyrrhizin's impact on NF-κB:

StudyCell Line/ModelStimulusObserved Effect on NF-κB PathwayReference
Sun et al. (2018)Microglial cellsLPSBlocks HMGB1-TLR4-NF-κB pathway dovepress.com
Wang et al. (2011)Various cell linesLPSSuppression of NF-κB through PI3K p110δ and p110γ inhibitions dovepress.com
Jiang et al.Human OA chondrocytesIL-1βInhibits NF-κB mobilization rsc.orgresearchgate.net
Hu et al.TMJOA modelNot specifiedRegulates HMGB1-RAGE/TLR4-NF-kB/AKT signaling pathway researchgate.net
Tan et al. (2018)THP-1 cellsNot specifiedBlocks NF-κB/MCP-1 signaling pathway frontiersin.org
Yang et al. (2010)Asthma-associated airway inflammation mice modelNot specifiedRegulation of NF-κB signaling pathway frontiersin.org
Chen et al. (2020) (Bioinformatics analysis)Not applicableNot applicableActs on PI3K/AKT/NF-κB signaling pathway frontiersin.org
Liu et al. (2020)MicrogliaAdvanced oxidation protein productsInhibits MAPKs-NF-κB signaling pathway frontiersin.org
Ravanfar et al. (Review)Ischemic stroke modelsIschemiaReduces NF-κB activation downstream of HMGB1 inhibition mdpi.com
Diammonium glycyrrhizinate (derivative of GA) in mouse model of ischemia-reperfusion injuryMouse modelIschemia-reperfusionReduces expression of inflammatory mediators including NF-κB mdpi.com

Mitogen-Activated Protein Kinase (MAPK) Cascades (JNK, ERK, p38)

MAPK pathways, including JNK, ERK, and p38, are involved in various cellular processes, including inflammation, stress responses, and cell proliferation. Glycyrrhizin has been shown to modulate these cascades, often leading to anti-inflammatory effects. nih.govfrontiersin.orgspandidos-publications.comsci-hub.seeinj.org

Studies have indicated that glycyrrhizin can inhibit the phosphorylation of JNK and p38. nih.govspandidos-publications.comsci-hub.se For example, in a study on myocardial ischemia/reperfusion injury, glycyrrhizin significantly suppressed the phosphorylation of p38 MAPK and JNK. spandidos-publications.com Similarly, research on LPS-induced inflammatory responses found that glycyrrhizin inhibited the activation of MAPKs, specifically JNK and p38. researchgate.netnih.govnih.gov The effect on ERK seems to be context-dependent, with some studies reporting inhibition spandidos-publications.comsci-hub.se and others suggesting promotion or no significant effect spandidos-publications.comeinj.org.

Research findings on Glycyrrhizin's impact on MAPK pathways:

StudyCell Line/ModelStimulusObserved Effect on MAPK Pathways (JNK, ERK, p38)Reference
Schröfelbauer et al. (2009)RAW 264.7 cellsTLR9, TLR4 agonistsDecreased activation of parallel MAPK signaling cascade (with NF-κB) researchgate.netnih.gov
Michaelis et al. (2011)H5N1 influenza A virus-infected cellsH5N1 virusReducing the activation of JNK and p38 spandidos-publications.com
Honda et al. (2012)Not specifiedLPSSuppressed activation by inhibiting the activation of MAPKs (JNK and p38) spandidos-publications.com
Study on myocardial I/R injury in ratsRat myocardial tissueIschemia/ReperfusionSignificantly suppressed p-ERK, p-p38 MAPK, and p-JNK; promoted ERK expression spandidos-publications.com
Study on LPS/florfenicol-induced liver injuryHepatocytesLPS/FlorfenicolDown-regulated mRNA expression of phospho-JNK, phospho-ERK, and phospho-P38 sci-hub.se
Study on scopolamine-induced cognitive impairment in miceMouse brain tissueScopolamineIncreased phosphorylation of ERK and JNK proteins reduced by scopolamine einj.org
Tan et al. (2018)THP-1 cellsNot specifiedBlocks MAPK/ERK/MCL-1 signaling pathways frontiersin.org
Chen et al. (2020) (Bioinformatics analysis)Not applicableNot applicableActs on MAPK signaling pathways frontiersin.org
Gao et al. (2020)Vero cells (PEDV infection)PEDVInhibited PEDV infection mainly through the HMGB1/TLR4-MAPK p38 pathway frontiersin.orgnih.gov
Liu et al. (2019)Human NP cellsNot specifiedInhibits HMGB1 via the p38/p-JNK signaling pathway frontiersin.org
Chen et al. (2021)NPCsSTING-TBK1/NF-κBInhibits the activation of JNK/P38 mapk/ERK frontiersin.org
Study on TPA-induced skin inflammationMouse skinTPASignificantly inhibited TPA-mediated activation of ERK1/2, p38 MAPK nih.gov
Ravanfar et al. (Review)Ischemic stroke modelsIschemiaHMGB1 binding to RAGE activates ERK1/2, JNK/SAPK, and MAPK downstream pathways mdpi.com

Phosphatidylinositol 3-Kinase/AKT (PI3K/AKT) Signaling Axis

The PI3K/AKT pathway is crucial for cell survival, growth, and metabolism, and is also implicated in inflammation. Glycyrrhizin has been shown to modulate this pathway, often leading to anti-inflammatory and protective effects. rsc.orgresearchgate.netnih.govacs.org

Research indicates that glycyrrhizin can inhibit the phosphorylation of PI3K and AKT. rsc.orgresearchgate.netnih.gov This inhibition can subsequently suppress the activation of downstream pathways like NF-κB, contributing to reduced production of inflammatory mediators such as MMPs and COX-2. rsc.orgresearchgate.netnih.gov Studies on osteoarthritis and skin inflammation have demonstrated that glycyrrhizin suppresses inflammation by blocking the PI3K/AKT/NF-κB signaling pathway. rsc.orgresearchgate.netnih.gov

Research findings on Glycyrrhizin's impact on PI3K/AKT pathway:

StudyCell Line/ModelStimulusObserved Effect on PI3K/AKT PathwayReference
Jiang et al.Human OA chondrocytesIL-1βInhibits PI3K/AKT phosphorylation rsc.orgresearchgate.net
Study on TPA-induced skin inflammationMouse skinTPASignificantly inhibited TPA-mediated activation of PI3K/Akt nih.gov
Kao et al.Not specifiedNot specifiedPromotes downstream PI3K/Akt signaling (neuroprotective context) acs.org
Qu et al. (2019)ALI modelNot specifiedInhibits increase in inflammatory factors by regulating PI3K/AKT/mTOR pathway frontiersin.org
Hu et al.TMJOA modelNot specifiedRegulates HMGB1-RAGE/TLR4-NF-kB/AKT signaling pathway researchgate.net
Chen et al. (2020) (Bioinformatics analysis)Not applicableNot applicableActs on PI3K/AKT/NF-κB signaling pathways frontiersin.org
Study on nicotine-induced IVDCartilaginous matrixNicotinePI3K/Akt signaling triggers production of MMPs researchgate.net

Signal Transducer and Activator of Transcription (STAT) Pathways, Notably STAT3

STAT proteins are transcription factors activated by cytokines and growth factors, playing roles in cell growth, differentiation, and immune responses. STAT3 is particularly involved in inflammation and cancer. nih.gov Glycyrrhizin has been shown to modulate STAT pathways, often inhibiting STAT3 activation. frontiersin.orgnih.govresearchgate.netresearchgate.net

Studies have demonstrated that glycyrrhizin can inhibit the phosphorylation of STAT3. nih.govresearchgate.netresearchgate.net For instance, research on non-small cell lung cancer (NSCLC) indicated that glycyrrhizin suppressed tumor growth by downregulating HMGB1 levels, potentially through the inhibition of the JAK/STAT signaling pathway, including the phosphorylation of STAT3. nih.govresearchgate.net Another study on psoriasis suggested that glycyrrhizin improved the condition partially through the SIRT1-STAT3 axis, inhibiting the expression of STAT3 and p-STAT3. researchgate.net

Research findings on Glycyrrhizin's impact on STAT pathways (STAT3):

StudyCell Line/ModelStimulusObserved Effect on STAT3 PathwayReference
Xu et al. (2018b), Wu et al. (2018)Not specifiedNot specifiedReduce the activity of the JAK/STAT signaling pathway, including STAT3 researchgate.netfrontiersin.org
Study on NSCLC in PDX miceNSCLC tumor tissue (PDX mice)Not specifiedInhibits the phosphorylation of Stat3 nih.govresearchgate.net
Study on psoriasisKeratinocytes (in vitro), miceIL-17A (in vitro)Inhibits the expression of STAT3 and p-STAT3 by upregulating SIRT1 researchgate.net
Di Paola et al. (2009)Not specifiedInflammationReduce STAT-3 activation frontiersin.org
Kim et al. (2020)Airway inflammation modelIL-17Blocking the IL-17/STAT3 pathway frontiersin.org
Ravanfar et al. (Review)Ischemic stroke modelsIschemiaHMGB1 binding to RAGE activates STAT3 mdpi.com
Study on cerebral ischemia-reperfusion injury models (18β-GA)Not specifiedIschemia-reperfusionSuppression of the JAK2/STAT3 pathway mdpi.com
Astragalus polysaccharides study (for comparison)Not specifiedNot specifiedInhibiting the protein and gene expression of STAT3 and p-STAT3 researchgate.net
LincRNA00612 study (for comparison)LPS-induced BEAS-2B cellsLPSEnhancing interaction between p-STAT3 and A2M promoter nih.gov
Astrocytic DLL4-NOTCH1 signaling pathway study (for comparison)Not specifiedNot specifiedPromotes neuroinflammation via the IL-6-STAT3 axis nih.gov

Toll-Like Receptor (TLR) Signaling Pathways (TLR3, TLR4, TLR9)

Toll-Like Receptors (TLRs) are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Activation of TLRs triggers inflammatory signaling. Glycyrrhizin has been shown to interfere with TLR signaling, particularly TLR3, TLR4, and TLR9. researchgate.netmdpi.comnih.govfrontiersin.orgnih.govfrontiersin.orgresearchgate.net

Studies have demonstrated that glycyrrhizin can attenuate inflammatory responses induced by ligands for TLR3, TLR4, and TLR9. researchgate.netnih.gov The mechanisms involve interfering with membrane-dependent receptor signaling. researchgate.netnih.gov For example, glycyrrhizin treatment decreased cellular attachment and/or uptake of the TLR9 agonist CpG-DNA and strongly impaired TLR4 internalization in macrophages. researchgate.netnih.gov Glycyrrhizin's anti-inflammatory effects mediated through TLRs are often linked to its ability to block downstream NF-κB and MAPK activation. researchgate.netnih.gov Glycyrrhizin can also interfere with the HMGB1-TLR4 pathway, which is involved in inflammatory responses. dovepress.commdpi.comfrontiersin.orgnih.gov

Research findings on Glycyrrhizin's impact on TLR pathways:

StudyCell Line/ModelStimulusObserved Effect on TLR Pathways (TLR3, TLR4, TLR9)Reference
Schröfelbauer et al. (2009)RAW 264.7 cellsTLR3, TLR4, TLR9 ligandsStrongly attenuated inflammatory responses; decreased cellular attachment/uptake of CpG-DNA; impaired TLR4 internalization researchgate.netnih.gov
Sun et al. (2018)Microglial cellsLPSBlocking the HMGB1-TLR4 pathway dovepress.com
Gao et al. (2020)Vero cells (PEDV infection)PEDVInhibited PEDV infection mainly through the HMGB1/TLR4-MAPK p38 pathway frontiersin.orgnih.gov
Ravanfar et al. (Review)Ischemic stroke modelsIschemiaModulates the HMGB1-TLR4 signaling pathway; HMGB1 binds to TLR4 receptor initiating inflammation mdpi.com
Hu et al.TMJOA modelNot specifiedRegulates the HMGB1-RAGE/TLR4-NF-kB/AKT signaling pathway researchgate.net
Study on peri-implantitis causing microbesNot specifiedNot specifiedInteractions evaluated using STITCH database, including proteins interacting with bacteria recognized by TLRs
Study on ischemia reperfusion lung injuryNot specifiedIschemia/ReperfusionDownregulates TLR2 signaling (Title suggests TLR2, abstract mentions TLR4 and TLR9) frontiersin.org
Study on LPS sensor TLR4/MD-2 complex signalingRAW264.7 cellsLipid A (LPS)Attenuated the formation of LPS-TLR4/MD-2 complexes; inhibited LPS-induced TLR4 homodimerization; also inhibited TLR9 researchgate.net
Study on endogenous toll-like receptor ligands (for context)VariousPAMPs, DAMPsTLRs recognize various ligands; TLR3 recognizes dsRNA, TLR9 recognizes CpG motifs nih.gov

JAK/STAT Pathway

The JAK/STAT pathway is a crucial signaling route activated by cytokines and growth factors, involved in processes like cell proliferation, differentiation, and immune regulation. nih.govmdpi.com As mentioned in the context of STAT3, glycyrrhizin has been shown to inhibit the JAK/STAT pathway. mdpi.comnih.govresearchgate.netfrontiersin.org

Specifically, research indicates that glycyrrhizin can inhibit the phosphorylation of Janus kinases (JAKs), such as JAK1 and JAK2, which are upstream kinases in the JAK/STAT cascade. researchgate.netfrontiersin.org This inhibition subsequently leads to reduced phosphorylation and activation of STAT proteins, including STAT3. mdpi.comnih.govresearchgate.netresearchgate.net The modulation of the JAK/STAT pathway by glycyrrhizin has been implicated in its effects on tumor growth and inflammatory responses. mdpi.comnih.govresearchgate.net

Research findings on Glycyrrhizin's impact on JAK/STAT pathway:

StudyCell Line/ModelStimulusObserved Effect on JAK/STAT PathwayReference
Xu et al. (2018b), Wu et al. (2018)Not specifiedNot specifiedInhibit the phosphorylation of Janus kinases 1 and 2 and reduce the activity of the JAK/STAT signaling pathway researchgate.netfrontiersin.org
Study on NSCLC in PDX miceNSCLC tumor tissue (PDX mice)Not specifiedInhibition of JAK/STAT signaling pathway by inhibiting phosphorylation of Jak2 and Stat3 nih.govresearchgate.net
Study on cerebral ischemia-reperfusion injury models (18β-GA)Not specifiedIschemia-reperfusionSuppression of the JAK2/STAT3 pathway mdpi.com
Ravanfar et al. (Review)Ischemic stroke modelsIschemiaHMGB1 binding to RAGE activates JAK/STAT pathway mdpi.com
Study on psoriasisKeratinocytes (in vitro)Not specifiedJAK-STAT pathway mentioned in context of psoriasis pathogenesis researchgate.net

TGF-β1/Smad Signaling Pathway

The Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway plays a critical role in various cellular processes, including cell growth, differentiation, apoptosis, and extracellular matrix production. Dysregulation of this pathway is implicated in numerous pathological conditions, including fibrosis and inflammation. The canonical TGF-β1 signaling involves the binding of TGF-β1 to its receptors (TGF-βRI and TGF-βRII), leading to the phosphorylation and activation of receptor-regulated Smad proteins, primarily Smad2 and Smad3. These activated Smads then form complexes with Smad4 and translocate to the nucleus to regulate gene transcription. frontiersin.org Smad7 acts as an inhibitory Smad, blocking the phosphorylation of Smad2 and Smad3 and thereby inhibiting TGF-β signaling. frontiersin.orge-century.us

Research indicates that glycyrrhizin can modulate the TGF-β1/Smad signaling pathway. Studies have shown that glycyrrhizic acid (GA) can attenuate liver fibrosis in rats by inhibiting the expression of TGF-β1, phospho-Smad2, and phospho-Smad3. e-century.us This suggests that glycyrrhizin interferes with the activation of the downstream Smad proteins, thereby reducing the pro-fibrotic and inflammatory effects mediated by this pathway. Furthermore, GA treatment has been shown to increase the expression of the inhibitory Smad7, which contributes to the blockade of TGF-β signaling. spandidos-publications.com In lung epithelial cells, glycyrrhizin has been found to suppress epithelial-mesenchymal transition (EMT), a process often driven by TGF-β1, by inhibiting HMGB1 and subsequently blocking the Smad2/3 signaling pathway. peerj.com HMGB1 overexpression can activate the TGF-β1/Smad2/3 pathway, and glycyrrhizin treatment downregulates the expression of TGF-β1, p-Smad2, and p-Smad3 in these cells. peerj.com

Data illustrating the effect of glycyrrhizin on TGF-β1 and Smad protein expression levels in lung epithelial cells treated with TGF-β1 or overexpressing HMGB1 are presented below (based on findings in peerj.com):

Treatment GroupTGF-β1 Expressionp-Smad2/Smad2 Ratiop-Smad3/Smad3 Ratio
ControlBaselineBaselineBaseline
TGF-β1 StimulatedIncreasedIncreasedIncreased
HMGB1 OverexpressionIncreasedIncreasedIncreased
TGF-β1 + GlycyrrhizinDecreasedDecreasedDecreased
HMGB1 Overexpression + GlycyrrhizinDownregulatedBlockedBlocked

Glycyrrhizin's Interaction with Inflammatory Mediators and Enzymes

Glycyrrhizin significantly impacts the inflammatory response by modulating the production and activity of various inflammatory mediators and enzymes. Its effects are observed across different cell types and inflammatory conditions.

Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-17, IL-22)

Glycyrrhizin and its metabolite glycyrrhetinic acid (GA) have demonstrated inhibitory effects on the production and release of several key pro-inflammatory cytokines. These include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Interleukin-17 (IL-17), and Interleukin-22 (IL-22). nih.govmdpi.comscienceopen.comfrontiersin.orgfrontiersin.orgresearchgate.net

Studies using LPS-stimulated macrophages have shown that glycyrrhizic acid significantly inhibits the secretion of TNF-α, IL-1β, and IL-6. mdpi.comresearchgate.netnih.gov This inhibition is often linked to the suppression of upstream signaling pathways such as NF-κB and MAPK pathways, which are crucial for the transcription of these cytokines. mdpi.comnih.govspandidos-publications.comfrontiersin.orgnih.gov For instance, glycyrrhizin can block the activation of the TLR4/NF-κB pathway, leading to reduced levels of TNF-α and IL-6. nih.govresearchgate.net

Glycyrrhizin has also been shown to modulate IL-17A expression. In a clinical trial involving COVID-19 patients, a nebulized glycyrrhizin/enoxolone (B1671342) drug modulated the inflammatory response by reducing IL-17A expression. frontiersin.orgfrontiersin.org Elevated IL-17A levels can trigger the release of other inflammatory cytokines, including IL-6, IL-1β, and TNF-α. frontiersin.org

While the provided search results mention IL-22 in the context of pro-inflammatory cytokines modulated by GA researchgate.net, detailed mechanisms of glycyrrhizin's direct interaction with IL-22 signaling are not extensively described within these results. However, the general modulation of inflammatory pathways suggests an indirect influence.

Data on the inhibition of pro-inflammatory cytokines by glycyrrhizic acid in LPS-stimulated RAW264.7 cells are summarized below (based on findings in researchgate.net):

CytokineEffect of Glycyrrhizic Acid
IL-1βSignificantly inhibited
IL-6Significantly inhibited
TNF-αSignificantly inhibited
IL-17Decreased expression

Regulation of Anti-inflammatory Cytokines (IL-10, IL-12, IFN-γ)

In addition to suppressing pro-inflammatory mediators, glycyrrhizin can also influence the production of anti-inflammatory cytokines, although its effects can be context-dependent. Interleukin-10 (IL-10) is a well-known anti-inflammatory cytokine. nih.gov Studies have shown that glycyrrhizin can enhance IL-10 production by liver dendritic cells. mdpi.com In LPS-stimulated macrophages, glycyrrhizic acid has been reported to significantly inhibit IL-10 secretion. researchgate.net This seemingly contradictory effect might depend on the cell type, the stimulus, and the specific experimental conditions.

Glycyrrhizin and its derivatives can also modulate Interleukin-12 (IL-12) and Interferon-gamma (IFN-γ). IL-12 is a cytokine that promotes Th1 cell differentiation and IFN-γ production. nih.gov IFN-γ is a crucial cytokine in antiviral and anti-tumor immunity and can influence the production of other cytokines, including IL-12. nih.govfrontiersin.org Some studies indicate that GA can accelerate LPS-triggered IL-12 generation by peritoneal macrophages, linked to an increase in NF-κB modulation. nih.gov Glycyrrhizin has also been shown to increase IFN-γ production. researchgate.net In a clinical trial, a nebulized glycyrrhizin/enoxolone drug induced the expression of the antiviral IFN-γ. frontiersin.orgfrontiersin.org

Data on the modulation of anti-inflammatory cytokines by glycyrrhizic acid in LPS-stimulated RAW264.7 cells are summarized below (based on findings in researchgate.net):

CytokineEffect of Glycyrrhizic Acid
IL-10Significantly inhibited
IL-12Significantly inhibited
IFN-γIncreased production

Modulation of Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS)

Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) are enzymes that play significant roles in the inflammatory response by producing prostaglandins (B1171923) and nitric oxide (NO), respectively. Glycyrrhizin has been shown to modulate the expression and activity of both enzymes.

Glycyrrhetinic acid (GA) is capable of blocking prostaglandin-E2 synthesis via the blockade of COX-2. nih.govscienceopen.com This inhibition of COX-2 contributes to the anti-inflammatory effects of glycyrrhizin. mdpi.comresearchgate.net Studies have demonstrated that glycyrrhizin treatment can significantly suppress COX-2 expression in various models of inflammation. mdpi.comen-journal.org

Regarding iNOS, glycyrrhizin's effect appears to be more complex and context-dependent. GA was capable of augmenting NO production through the enhancement of iNOS2 mRNA secretion in Leishmania-infected macrophages. nih.govscienceopen.com Similarly, glycyrrhizin has been reported to enhance NO production from macrophages stimulated with IFN-γ or LPS and upregulate iNOS by activating the NF-κB signaling pathway in macrophages. nih.govmdpi.com This increased NO production can have cytotoxic effects, particularly against cancer cells. nih.govmdpi.com However, in other inflammatory contexts, glycyrrhizin has been shown to decrease iNOS expression levels. mdpi.comen-journal.orgmdpi.com For example, in spinal cord injury models, GA treatment significantly decreases pro-inflammatory markers such as iNOS. mdpi.com In LPS-treated primary microglial cultures, glycyrrhizin dose-dependently repressed the induction of iNOS. en-journal.org This suggests that glycyrrhizin can regulate iNOS expression in a manner that depends on the specific cell type and the inflammatory stimulus.

Data on the modulation of COX-2 and iNOS by glycyrrhizin in different experimental settings are presented below:

TargetExperimental Model/Cell TypeStimulusEffect of Glycyrrhizin/GASource
COX-2Ulcerative colitis mice model-Reduced expression mdpi.com
COX-2Kainic acid-induced mouse hippocampusKainic acidSuppressed expression en-journal.org
COX-2LPS-treated primary microgliaLPSRepressed induction en-journal.org
iNOSLeishmania-infected macrophages-Enhanced mRNA secretion nih.govscienceopen.com
iNOSMacrophagesIFN-γ/LPSUpregulates expression nih.govmdpi.com
iNOSSpinal cord injury models-Decreases markers mdpi.com
iNOSBrain vascular cells-Decreases expression mdpi.com
iNOSLPS-treated primary microgliaLPSRepressed induction en-journal.org

High Mobility Group Box 1 (HMGB1) Inhibition and Related Pathways

High Mobility Group Box 1 (HMGB1) is a nuclear protein that can be released into the extracellular space upon cell activation or damage, where it acts as a damage-associated molecular pattern (DAMP) and a pro-inflammatory cytokine. Extracellular HMGB1 can bind to receptors such as TLR4 and RAGE, activating downstream signaling pathways like NF-κB and MAPK, leading to the release of pro-inflammatory cytokines. mdpi.comspandidos-publications.commdpi.comresearchgate.net

Glycyrrhizin is a known inhibitor of HMGB1. mdpi.comresearchgate.netnih.govscielo.br It can directly bind to HMGB1, which can prevent its translocation from the nucleus to the cytoplasm and inhibit its release into the extracellular space. nih.govmdpi.comnih.gov By inhibiting HMGB1, glycyrrhizin can block the activation of downstream inflammatory pathways. mdpi.comnih.govspandidos-publications.comresearchgate.netmdpi.com Studies have shown that glycyrrhizin inhibits the HMGB1-TLR4-NF-κB pathway, reducing the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. mdpi.comnih.govresearchgate.netmdpi.com Glycyrrhizin's inhibition of HMGB1 also affects MAPK pathways, including p38 MAPK and ERK. mdpi.comnih.govspandidos-publications.comnih.gov For example, glycyrrhizin inhibited the expression and release of HMGB1 by blocking the p38 MAPK/AP-1 signaling pathway in LPS-stimulated macrophages. nih.gov It also inhibited the activation of the NF-κB and MAPK/ERK signaling pathways induced by HMGB1 in monocytes. spandidos-publications.com

The interaction between glycyrrhizin and HMGB1 is considered a key mechanism for its anti-inflammatory effects in various conditions, including ischemic stroke, traumatic brain injury, thermal burns, and sepsis. mdpi.comnih.govmdpi.comnih.gov

Key mechanisms of HMGB1 inhibition by Glycyrrhizin:

Direct binding to HMGB1. researchgate.netnih.govscielo.br

Inhibition of HMGB1 phosphorylation, preventing cytoplasmic translocation. mdpi.com

Blocking HMGB1 release from cells. nih.gov

Interfering with HMGB1 interaction with receptors like TLR4 and RAGE. mdpi.comspandidos-publications.comresearchgate.netmdpi.com

Inhibition of downstream pathways like NF-κB and MAPK. mdpi.comnih.govspandidos-publications.comresearchgate.netmdpi.com

Nitric Oxide (NO) Production Regulation

Nitric Oxide (NO) is a signaling molecule involved in various physiological and pathological processes, including inflammation. Its production is primarily mediated by Nitric Oxide Synthases (NOS). Inducible Nitric Oxide Synthase (iNOS) is a major source of NO during inflammation. nih.govmdpi.com As discussed in Section 3.2.3, glycyrrhizin's effect on NO production is complex and depends on the cellular context.

In macrophages stimulated with IFN-γ or LPS, glycyrrhizin has been shown to enhance NO production by upregulating iNOS expression through the activation of the NF-κB signaling pathway. nih.govmdpi.comnih.gov This increased NO production can contribute to the anti-tumor activity of glycyrrhizin by inducing apoptosis and overcoming multidrug resistance in cancer cells. nih.govmdpi.comresearchgate.net

Summary of Glycyrrhizin's effect on NO production:

Cell Type/ContextStimulusEffect on NO ProductionUnderlying Mechanism(s)Source
MacrophagesIFN-γ or LPSEnhancedUpregulation of iNOS via NF-κB activation nih.govmdpi.comnih.gov
Leishmania-infected macrophages-AugmentedEnhancement of iNOS2 mRNA secretion nih.govscienceopen.com
Primary microglial culturesLPSReducedRepression of iNOS induction en-journal.org
Brain vascular cells-DecreasedModulation of p38-MAPK and p-JNK signaling pathways mdpi.com

Prostaglandin (B15479496) E2 (PGE2) Modulation

Prostaglandin E2 (PGE2) is a lipid mediator involved in various physiological and pathological processes, including inflammation and pain. wikipedia.org Glycyrrhizin has been shown to influence PGE2 levels, suggesting a potential mechanism for its anti-inflammatory effects. While the precise mechanisms of Glycyrrhizin's modulation of PGE2 are complex and can vary depending on the cellular context, studies indicate its ability to interfere with the synthesis or metabolism of this prostaglandin.

Matrix Metalloproteinases (MMPs) Inhibition

Matrix metalloproteinases (MMPs) are a family of enzymes that play a crucial role in the remodeling of the extracellular matrix. Their dysregulation is implicated in various diseases, including cancer, inflammation, and fibrosis. Studies have demonstrated that Glycyrrhizin can inhibit the activity of certain MMPs. This inhibitory effect on MMPs may contribute to Glycyrrhizin's potential in modulating tissue remodeling and disease progression.

Glycyrrhizin's Influence on Cellular Processes and Targets

Beyond modulating specific enzymes and mediators, Glycyrrhizin significantly impacts fundamental cellular processes, including cell death, proliferation, and the response to stress.

Apoptosis Induction and Regulation of Apoptotic Proteins (Caspase-3, Bax/Bcl-2, PARP)

Glycyrrhizin has been shown to induce apoptosis, a programmed cell death pathway, in various cell types, particularly cancer cells. This induction often involves the modulation of key proteins within the apoptotic cascade. Research indicates that Glycyrrhizin treatment can up-regulate the levels of pro-apoptotic proteins like Bax and cleaved PARP. dovepress.comspandidos-publications.com Conversely, it can lead to a decrease in the levels of anti-apoptotic proteins such as Bcl-2. dovepress.comspandidos-publications.com

Studies have also investigated the role of caspases, a family of cysteine proteases critical for executing apoptosis. While some studies suggest Glycyrrhizin can up-regulate pro-caspase-3, -8, and -9, its influence on their cleavage and activation appears to be context-dependent, with some findings indicating caspase-independent apoptosis in certain cell lines. dovepress.comspandidos-publications.commdpi.com Cleavage of PARP is considered a hallmark of apoptosis, and Glycyrrhizin has been shown to induce this cleavage. dovepress.comacs.org

Data on the modulation of apoptotic proteins by Glycyrrhizin:

ProteinEffect of Glycyrrhizin TreatmentReferences
BaxUp-regulation dovepress.comspandidos-publications.com
Bcl-2Down-regulation dovepress.comspandidos-publications.com
Cleaved PARPUp-regulation (cleavage) dovepress.comspandidos-publications.com
Pro-caspase-3Up-regulation (levels) dovepress.com
Cleaved caspase-3Increase (in some contexts) spandidos-publications.com
Pro-caspase-8Up-regulation (levels) dovepress.com
Pro-caspase-9Up-regulation (levels) dovepress.com

Cell Cycle Arrest (G0/G1, S, G2/M phases)

Glycyrrhizin has been observed to induce cell cycle arrest, preventing cells from progressing through the different phases of the cell cycle (G0/G1, S, G2/M). This arrest can contribute to its anti-proliferative effects. Studies have shown that Glycyrrhizin can lead to G1/S-phase arrest. dovepress.com This is often accompanied by the down-regulation of proteins that regulate the G1 phase, such as cyclin D1, D2, D3, E1, and E2. dovepress.com Additionally, Glycyrrhizin has been reported to induce G2/M phase cell accumulation by mediating cell cycle-related regulatory proteins, thereby strengthening the G2 checkpoint supervision function. mdpi.com

Modulation of Reactive Oxygen Species (ROS) and Antioxidant Systems (GPx, Catalase, SOD, GSH-Px, Nrf2/Keap1)

Glycyrrhizin influences the cellular redox balance by modulating the production of Reactive Oxygen Species (ROS) and the activity of antioxidant defense systems. While some studies suggest Glycyrrhizin can increase ROS levels, which can contribute to apoptosis spandidos-publications.com, it also interacts with antioxidant pathways.

The Nrf2/Keap1 pathway is a critical regulator of the cellular response to oxidative stress. Nrf2 is a transcription factor that upregulates the expression of various antioxidant enzymes, while Keap1 acts as a repressor of Nrf2 under normal conditions. semanticscholar.orgpcbiochemres.com Glycyrrhizin has been shown to mediate apoptosis through the regulation of the Nrf2/Keap1 pathway. ijkd.org This suggests that Glycyrrhizin may influence the balance between pro-oxidant and antioxidant effects, depending on the specific cellular context and concentration.

Antioxidant enzymes such as Glutathione (B108866) Peroxidase (GPx), Catalase, and Superoxide (B77818) Dismutase (SOD) play vital roles in detoxifying ROS. SOD catalyzes the dismutation of superoxide radicals into hydrogen peroxide, which is then degraded by catalase. nih.gov GPx and GSH-Px (Glutathione Peroxidase) are involved in reducing hydrogen peroxide and lipid peroxides. While the search results mention the roles of these enzymes and the Nrf2/Keap1 pathway in oxidative stress semanticscholar.orgpcbiochemres.comijkd.orgmdpi.comresearchgate.net, direct detailed data on Glycyrrhizin's specific modulation of GPx, Catalase, and SOD activities within the provided search context is limited. However, the link to the Nrf2/Keap1 pathway suggests an indirect influence on these downstream antioxidant enzymes.

Interaction with Viral Entry Mechanisms (e.g., ACE2 receptor, cell membrane fluidity)

Glycyrrhizin has demonstrated antiviral activity against a range of viruses, including SARS-CoV and SARS-CoV-2. mdpi.comresearchgate.netfrontiersin.orgfrontiersin.org One of the proposed mechanisms for its antiviral effect is the interference with viral entry into host cells.

Studies suggest that Glycyrrhizin can interact with the ACE2 receptor, which is utilized by SARS-CoV-2 for cellular entry. mdpi.comresearchgate.netfrontiersin.orgfrontiersin.orgnih.gov This interaction may involve direct binding to ACE2 or the receptor-binding domain (RBD) of the viral spike protein, thereby blocking or reducing the virus's ability to attach to and enter cells. mdpi.comresearchgate.netnih.gov

Furthermore, Glycyrrhizin has been shown to reduce the fluidity of the cell membrane. researchgate.netfrontiersin.orgfrontiersin.org This reduction in membrane fluidity can hinder the process of viral entry and intercellular fusion, thus inhibiting the spread of enveloped viruses like HIV. frontiersin.orgfrontiersin.org

Data on Glycyrrhizin's interaction with viral entry:

Target/MechanismEffect of GlycyrrhizinViral ExamplesReferences
ACE2 receptor interactionPotential binding/blockingSARS-CoV-2 mdpi.comresearchgate.netfrontiersin.orgfrontiersin.orgnih.gov
Viral spike protein (RBD)Potential interactionSARS-CoV-2 mdpi.comresearchgate.netnih.gov
Cell membrane fluidityReductionHIV, enveloped viruses researchgate.netfrontiersin.orgfrontiersin.org
Intercellular fusionInhibitionHIV frontiersin.orgfrontiersin.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
Glycyrrhizin14982 nih.govguidetopharmacology.orgnih.gov
Prostaglandin E2 (PGE2)5280360 wikipedia.orgresearchgate.netfishersci.ca
Matrix Metalloproteinases (MMPs)-
Caspase-3359 idrblab.net, 73325061 nih.gov, 11591540 nih.gov, 16760394 citeab.com, 39 unesp.br, 24895310 unesp.br, 445858 biointerfaceresearch.com, 5280343 biointerfaceresearch.com
Bax359 idrblab.net, 71535962 wikipedia.org, 5281671 lipidmaps.org, 45 researchgate.net, 50 uni-freiburg.de
Bcl-211822705 nih.gov, 359 idrblab.net, 90466365 uni.lu, 45 researchgate.net
PARP23725625 wikipedia.orgmdpi.com, 169450508 nih.gov, 11960529 wikipedia.org, 9931954 mdpi.com, 24958200 mdpi.com, 135565654 mdpi.com, 25227436 mdpi.com
Reactive Oxygen Species (ROS)-
GPx (Glutathione Peroxidase)-
Catalase-
SOD (Superoxide Dismutase)72941490 nih.gov, 47 researchgate.net
GSH-Px (Glutathione Peroxidase)-
Nrf2 (Nuclear factor erythroid 2-related factor 2)-
Keap1 (Kelch-like ECH-associated protein 1)73330369 semanticscholar.org, 1073725 guidetopharmacology.org, 160254 thno.org, 969516 researchgate.net
ACE2 receptor (Angiotensin-converting enzyme 2)-*

The multifaceted actions of Glycyrrhizin are mediated through its impact on specific molecular targets and cellular pathways. Research has explored its effects on inflammatory mediators, enzymatic activities, and fundamental cellular functions such as programmed cell death, cell cycle regulation, oxidative stress responses, and interactions with viral pathogens.

Prostaglandin E2 (PGE2) Modulation

Prostaglandin E2 (PGE2) is a key lipid mediator involved in inflammation, pain, and other biological processes. wikipedia.org Studies suggest that Glycyrrhizin can influence the levels of PGE2, contributing to its observed anti-inflammatory properties. While the exact mechanisms are complex and context-dependent, research indicates that Glycyrrhizin may interfere with the synthesis or metabolism of PGE2.

Matrix Metalloproteinases (MMPs) Inhibition

Matrix metalloproteinases (MMPs) are a group of enzymes crucial for the degradation and remodeling of the extracellular matrix. Dysregulation of MMP activity is associated with numerous diseases, including cancer and inflammatory conditions. Research has shown that Glycyrrhizin can inhibit the activity of certain MMPs. This inhibition of MMPs may play a role in Glycyrrhizin's potential to modulate tissue degradation and disease progression.

Glycyrrhizin's Influence on Cellular Processes and Targets

Glycyrrhizin exerts significant effects on core cellular processes, including cell survival, proliferation, and the response to cellular stress.

Apoptosis Induction and Regulation of Apoptotic Proteins (Caspase-3, Bax/Bcl-2, PARP)

Glycyrrhizin has been demonstrated to induce apoptosis in various cell types, notably in cancer cells. This induction often involves the modulation of proteins central to the apoptotic cascade. Studies indicate that treatment with Glycyrrhizin can lead to an increase in the levels of pro-apoptotic proteins such as Bax and cleaved PARP. dovepress.comspandidos-publications.com Conversely, it has been shown to decrease the expression of anti-apoptotic proteins like Bcl-2. dovepress.comspandidos-publications.com

The role of caspases, a family of proteases essential for executing apoptosis, has also been investigated. While some findings suggest Glycyrrhizin can increase the levels of pro-caspase-3, -8, and -9, its effect on their activation through cleavage appears to vary, with some studies pointing towards caspase-independent apoptosis in specific cellular contexts. dovepress.comspandidos-publications.commdpi.com The cleavage of PARP is a recognized marker of apoptosis, and Glycyrrhizin has been observed to induce this cleavage. dovepress.comacs.org

Here is a summary of the reported modulation of apoptotic proteins by Glycyrrhizin:

ProteinEffect of Glycyrrhizin TreatmentReferences
BaxUp-regulation dovepress.comspandidos-publications.com
Bcl-2Down-regulation dovepress.comspandidos-publications.com
Cleaved PARPUp-regulation (cleavage) dovepress.comspandidos-publications.com
Pro-caspase-3Up-regulation (levels) dovepress.com
Cleaved caspase-3Increase (in some contexts) spandidos-publications.com
Pro-caspase-8Up-regulation (levels) dovepress.com
Pro-caspase-9Up-regulation (levels) dovepress.com

Cell Cycle Arrest (G0/G1, S, G2/M phases)

Glycyrrhizin has been shown to induce cell cycle arrest, impeding the progression of cells through the various phases of the cell cycle (G0/G1, S, G2/M). This effect contributes to its anti-proliferative activity. Research indicates that Glycyrrhizin can induce arrest at the G1/S phase transition. dovepress.com This is often associated with the down-regulation of cyclins and other proteins that regulate the G1 phase. dovepress.com Furthermore, Glycyrrhizin has been reported to cause accumulation of cells in the G2/M phase by influencing regulatory proteins involved in the cell cycle, thereby reinforcing the G2 checkpoint. mdpi.com

Modulation of Reactive Oxygen Species (ROS) and Antioxidant Systems (GPx, Catalase, SOD, GSH-Px, Nrf2/Keap1)

Glycyrrhizin impacts the cellular redox state by influencing the generation of Reactive Oxygen Species (ROS) and the activity of antioxidant defense mechanisms. While some studies suggest Glycyrrhizin can increase ROS levels, potentially contributing to apoptosis spandidos-publications.com, it also interacts with antioxidant pathways.

The Nrf2/Keap1 pathway is a crucial regulator of the cellular response to oxidative stress. Nrf2 activates the transcription of numerous antioxidant enzymes, while Keap1 typically sequesters Nrf2 in the cytoplasm, leading to its degradation. semanticscholar.orgpcbiochemres.com Glycyrrhizin has been shown to mediate apoptosis through the regulation of the Nrf2/Keap1 pathway. ijkd.org This suggests that Glycyrrhizin can influence the balance between oxidative stress induction and antioxidant defense, depending on the cellular context and concentration.

Key antioxidant enzymes include Glutathione Peroxidase (GPx), Catalase, and Superoxide Dismutase (SOD). SOD converts superoxide radicals into hydrogen peroxide, which is then detoxified by catalase. nih.gov GPx and GSH-Px (Glutathione Peroxidase) are involved in reducing peroxides. While the search results highlight the importance of these enzymes and the Nrf2/Keap1 pathway in the context of oxidative stress semanticscholar.orgpcbiochemres.comijkd.orgmdpi.comresearchgate.net, detailed data specifically on Glycyrrhizin's direct modulation of GPx, Catalase, and SOD activities within the provided search results is limited. However, its influence on the Nrf2/Keap1 pathway suggests an indirect impact on the expression and activity of these downstream antioxidant enzymes.

Interaction with Viral Entry Mechanisms (e.g., ACE2 receptor, cell membrane fluidity)

Glycyrrhizin has demonstrated antiviral properties against several viruses, including SARS-CoV and SARS-CoV-2. mdpi.comresearchgate.netfrontiersin.orgfrontiersin.org A proposed mechanism for its antiviral action involves interfering with the entry of viruses into host cells.

Research suggests that Glycyrrhizin can interact with the ACE2 receptor, which serves as the entry point for SARS-CoV-2 into cells. mdpi.comresearchgate.netfrontiersin.orgfrontiersin.orgnih.gov This interaction may involve direct binding to ACE2 or the receptor-binding domain (RBD) of the viral spike protein, thereby inhibiting or reducing viral attachment and entry. mdpi.comresearchgate.netnih.gov

Furthermore, Glycyrrhizin has been observed to decrease the fluidity of the cell membrane. researchgate.netfrontiersin.orgfrontiersin.org This reduced membrane fluidity can impede viral entry and the fusion of infected cells with uninfected ones, thus limiting the spread of enveloped viruses such as HIV. frontiersin.orgfrontiersin.org

Summary of Glycyrrhizin's interaction with viral entry mechanisms:

Target/MechanismEffect of GlycyrrhizinViral ExamplesReferences
ACE2 receptor interactionPotential binding/blockingSARS-CoV-2 mdpi.comresearchgate.netfrontiersin.orgfrontiersin.orgnih.gov
Viral spike protein (RBD)Potential interactionSARS-CoV-2 mdpi.comresearchgate.netnih.gov
Cell membrane fluidityReductionHIV, enveloped viruses researchgate.netfrontiersin.orgfrontiersin.org
Intercellular fusionInhibitionHIV frontiersin.orgfrontiersin.org

Inhibition of Viral Replication Enzymes (e.g., viral main protease Mpro)

Glycyrrhizin has demonstrated inhibitory effects on the replication of various viruses, with a notable focus on its interaction with viral enzymes essential for their life cycle. A key target identified is the viral main protease (Mpro), also known as 3CLpro, which plays a crucial role in processing viral polyproteins into functional proteins required for replication news-medical.netresearchgate.net. Studies have shown that glycyrrhizin can effectively inhibit the activity of SARS-CoV Mpro and SARS-CoV-2 Mpro in vitro news-medical.netresearchgate.netfrontiersin.orgnih.gov.

Research utilizing computer-aided drug design and biological verification identified glycyrrhizin as a potential broad-spectrum anti-coronavirus molecule, particularly effective against SARS-CoV-2 frontiersin.org. In vitro experiments using Vero E6 cells infected with SARS-CoV-2 demonstrated that glycyrrhizin significantly inhibited viral replication in a dose-dependent manner without exhibiting significant cytotoxicity frontiersin.org. This inhibitory effect was linked to the compound's ability to block the viral main protease Mpro researchgate.netnih.gov.

Data from studies investigating the inhibitory effect of glycyrrhizin on Mpro activity show that glycyrrhizin can significantly reduce the enzyme's function. For instance, one study reported that glycyrrhizin fully inhibited Mpro activity at a concentration of 2000 µM (1.6 mg/ml) and reduced activity by 70.3% at 30 µM (0.024 mg/ml) news-medical.net.

Beyond coronaviruses, glycyrrhizin has also been shown to affect other viral replication enzymes. It can reduce the activity of influenza virus polymerase by antagonizing the binding effect of HMGB1 with influenza virus nucleoprotein, thereby inhibiting influenza virus replication frontiersin.org.

Effects on Cellular SUMOylation Processes

Cellular SUMOylation, a post-translational modification involving the attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target proteins, is a crucial process regulating various cellular functions, including protein stability, localization, and activity nih.govguidetopharmacology.org. Dysregulation of SUMOylation has been implicated in various diseases, including viral infections and cancer nih.govresearchgate.net. Glycyrrhizin has been investigated for its effects on this cellular process.

Studies suggest that glycyrrhizic acid, the aglycone of glycyrrhizin, can inhibit SUMOylation processes frontiersin.orgnih.govresearchgate.net. Research on Epstein-Barr virus (EBV)-transformed lymphoblastoid cell lines expressing the viral oncoprotein LMP1, which dysregulates cellular SUMOylation, showed that glycyrrhizic acid inhibited SUMOylation without affecting ubiquitination processes nih.govresearchgate.net. This inhibition led to limited cell growth and induced apoptosis in multiple cell lines nih.govresearchgate.net. The mechanism appears to involve targeting the first step of the SUMOylation process frontiersin.orgnih.gov.

Specifically, glycyrrhizic acid was found to target the initial step of SUMOylation, leading to low levels of spontaneous EBV reactivation frontiersin.orgnih.gov. While it did not affect induced viral reactivation, its presence reduced the ability of produced virus to infect new cells frontiersin.orgnih.gov. These findings suggest that glycyrrhizin can modulate cellular SUMOylation, potentially offering a therapeutic avenue for diseases where this process is dysregulated nih.gov.

Data from studies on SUMOylation inhibition by glycyrrhizic acid highlight a dose-dependent decrease in the levels of sumoylated proteins researchgate.net.

Regulation of Efflux Pumps in Antimicrobial Resistance

Efflux pumps are bacterial transmembrane proteins that actively transport antimicrobial agents and other toxic compounds out of the cell, contributing significantly to multidrug resistance (MDR) in bacteria biorxiv.orgjabonline.injabonline.infrontiersin.org. Glycyrrhizin has shown potential in modulating the activity of these pumps, thereby influencing bacterial susceptibility to antibiotics.

Research indicates that glycyrrhizin can diminish bacterial drug resistance by reducing the activity of efflux pumps mdpi.comarvojournals.org. In studies focusing on multi-drug resistant strains of Pseudomonas aeruginosa, glycyrrhizin was found to inhibit efflux pump activity mdpi.comarvojournals.org. This effect contributes to a reduction in drug resistance in these bacteria mdpi.com.

Detailed research findings demonstrate that glycyrrhizin can alter bacterial membrane permeability and reduce bacterial viability mdpi.comarvojournals.orgresearchgate.net. Proteomic analysis of resistant strains revealed increased efflux pump expression compared to susceptible strains, and glycyrrhizin treatment reduced the mRNA expression levels of these pumps arvojournals.orgresearchgate.net. Furthermore, experiments using ethidium (B1194527) bromide, a common substrate for efflux pumps, suggested decreased efflux pump activity upon glycyrrhizin treatment arvojournals.orgresearchgate.net.

One study showed that glycyrrhizin reduced the minimum inhibitory concentration (MIC) of ciprofloxacin (B1669076) for a multi-drug resistant P. aeruginosa strain when used in combination arvojournals.orgresearchgate.net. This suggests a synergistic effect where glycyrrhizin's inhibition of efflux pumps enhances the efficacy of the antibiotic arvojournals.org.

Data on the effect of glycyrrhizin on efflux pump mRNA expression levels in P. aeruginosa isolates show varying degrees of reduction across different efflux pump systems (e.g., RND type pumps like mexAB-oprM, mexCD-oprJ, mexEF-oprN, and mexXY) arvojournals.orgresearchgate.net.

Modulation of Cellular Adhesion and Infiltration

Cellular adhesion and infiltration are fundamental processes involved in various physiological and pathological conditions, including inflammation, immune responses, and tissue remodeling wikipedia.org. Glycyrrhizin has been reported to influence these processes.

Glycyrrhizin's anti-inflammatory properties are partly mediated through its effects on cellular adhesion and the subsequent infiltration of immune cells scienceopen.comfrontiersin.org. Studies have indicated that glycyrrhizin can modulate the expression of cell adhesion molecules (CAMs) scienceopen.commdpi.com. For instance, network analysis and protein-protein interactions suggest that glycyrrhizin's targets in the context of inflammation may include intercellular cell adhesion molecule-1 (ICAM1) mdpi.com.

Furthermore, glycyrrhizin has been shown to inhibit cell infiltration in various models of inflammation researchgate.netdovepress.com. In a study involving concanavalin (B7782731) A-treated mice, glycyrrhizin inhibited cell infiltration and hepatocyte degeneration in the liver researchgate.net. This effect contributes to its protective role against inflammation-induced tissue damage researchgate.net.

Glycyrrhizin was also reported to reduce stress and adhesion between rat cerebral capillary vessel endothelial cells during HCV infection, indicating an impact on endothelial cell adhesion which is relevant to inflammatory responses mdpi.com. The modulation of inflammatory chemokines, such as IL-8 and eotaxin 1, by glycyrrhizin may also contribute to its effects on leukocyte chemo-attraction and infiltration scienceopen.com.

Pharmacological Activities of Glycyrrhizin in Pre Clinical Research Models

Anti-inflammatory Research

Glycyrrhizin and its derivatives have shown potent anti-inflammatory effects across various in vitro and animal models, primarily by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. nih.govmdpi.comacs.orgtandfonline.comfrontiersin.orgnih.gov

In vitro Studies on Macrophages and Other Immune Cells

Studies using lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7, have demonstrated that glycyrrhizin significantly inhibits the production and secretion of various pro-inflammatory cytokines. acs.orgtandfonline.comresearchgate.net For instance, glycyrrhizin acid has been shown to significantly inhibit the secretion of IL-1β, IL-3, IL-5, IL-6, IL-10, IL-12 (p40 and p70), IL-13, Eotaxin, and TNF-α by LPS-stimulated RAW264.7 cells. researchgate.net Similarly, both glycyrrhizic acid and 18β-glycyrrhetinic acid significantly reduced the production of LPS-induced nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and intracellular reactive oxygen species (ROS) in RAW 264.7 cells. acs.org These compounds also reduced the protein and mRNA levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-induced macrophages. acs.org

The anti-inflammatory effects in these cell models are often linked to the inhibition of key signaling pathways. Glycyrrhizic acid and 18β-glycyrrhetinic acid have been shown to inhibit the activation of NF-κB and the activities of phosphoinositide-3-kinase (PI3K) p110δ and p110γ isoforms, subsequently reducing the production of LPS-induced TNF-α, IL-6, and IL-1β in a dose-dependent manner. acs.org Glycyrrhizin has also been observed to suppress the NLRP3 inflammasome and inhibit the activation of NF-κB and MAPK signaling pathways. frontiersin.org Furthermore, glycyrrhizin can rescue macrophage activation induced by multiple etiological factors. frontiersin.org

Here is a summary of in vitro anti-inflammatory effects of Glycyrrhizin and its metabolite 18β-Glycyrrhetinic acid on macrophages:

CompoundCell LineStimulusInhibited Mediators/PathwaysSource
Glycyrrhizin acidRAW264.7LPSIL-1β, IL-3, IL-5, IL-6, IL-10, IL-12 (p40/p70), IL-13, Eotaxin, TNF-α researchgate.net
Glycyrrhizic acidRAW 264.7LPSNO, PGE2, ROS, iNOS, COX-2, NF-κB, PI3K p110δ/p110γ, TNF-α, IL-6, IL-1β acs.org
18β-Glycyrrhetinic acidRAW 264.7LPSNO, PGE2, ROS, iNOS, COX-2, NF-κB, PI3K p110δ/p110γ, TNF-α, IL-6, IL-1β acs.org
GlycyrrhizinMacrophagesVariousNLRP3 inflammasome, NF-κB, MAPK frontiersin.org
GlycyrrhizinRAW 264.7LPSProinflammatory cytokines, ROS acs.org
Glycyrrhizic acidRenal cellsLPSOxidative stress, inflammation, apoptosis, NF-κB (via ERK pathway activation) nih.gov
Glycyrrhizic acidCardiac cells-Oxidative stress, inflammation (via NRF-2/HO-1 activation, IκB/NF-κB p65 signaling inhibition) nih.gov

Animal Model Investigations of Inflammatory Conditions

Pre-clinical studies in animal models have further supported the anti-inflammatory potential of glycyrrhizin. In an LPS-induced mouse mastitis model, glycyrrhizin significantly attenuated mammary gland histopathological changes, myeloperoxidase activity, and neutrophil infiltration. nih.gov It also downregulated the expression of TNF-α, IL-1β, and IL-6 caused by LPS in this model. nih.gov

In models of colitis, glycyrrhizin has shown therapeutic effects. In a trinitrobenzene sulfonic acid (TNBS)-induced experimental colitis model in mice, glycyrrhizin significantly ameliorated colitis and dose-dependently decreased macroscopic and microscopic inflammation scores and myeloperoxidase activity. nih.gov More recently, studies have shown that glycyrrhizin ameliorated colitis and decreased the production of inflammatory mediators such as HMGB1, IFN-γ, IL-6, TNF-α, and IL-17. mdpi.com Dipotassium (B57713) glycyrrhizinate, a derivative, also improved colonic inflammation in DSS-induced colitis mice model by downregulating pro-inflammatory genes and upregulating genes involved in healing. nih.gov

Glycyrrhizic acid has also been investigated in skin inflammation models. In a TPA-induced mouse ear model, topically applied glycyrrhizic acid effectively inhibited the expression of iNOS and COX-2 in a dose-dependent manner. rsc.org Mechanistic investigations in this model showed that glycyrrhizic acid downregulated the expressions of IκBα and p65 and blocked the phosphorylation of IκBα and p65. rsc.org

In a mouse model surrogate for COVID-19 induced by MHV-A59, glycyrrhizic acid nanoparticles (GANPs) exerted anti-inflammatory effects, relieving organ damage and conferring a significant survival advantage to infected mice. acs.org GANPs significantly reduced IL-6 expression levels in the serum of infected mice. acs.org

Antiviral Research

Glycyrrhizin and its derivatives exhibit broad-spectrum antiviral activities against a wide range of DNA and RNA viruses in pre-clinical settings. nih.govmdpi.comfrontiersin.orgfrontiersin.orgmdpi.comiimmun.rumdpi.comkarger.comnih.gov

Broad-Spectrum Antiviral Efficacy in Cell Culture Models (e.g., HIV, HSV, SARS-CoV-2, Influenza, EBV)

Glycyrrhizin has demonstrated inhibitory effects against numerous viruses in cell culture models. It inhibits HSV-1 replication in vitro with an IC50 of 0.5 mM. frontiersin.org Glycyrrhizin and its derivatives are also active against various other herpesviruses, including HSV-2, EBV, varicella zoster virus (VZV), human cytomegalovirus (HCMV), human herpesvirus-6 (HHV-6), Human herpesvirus-7 (HHV-7), and Kaposi's sarcoma-associated herpesvirus (KSHV). nih.gov Glycyrrhizic acid inhibits the replication cycle of Epstein-Barr virus (EBV) at an early stage in vitro. frontiersin.orgfrontiersin.orgkarger.com

Against SARS-CoV-2, glycyrrhizin and its derivatives have shown inhibitory effects in cell culture. nih.govfrontiersin.orgfrontiersin.orgmdpi.comkarger.commdpi.com Glycyrrhizic acid at concentrations of 300–600 mg/L showed high inhibitory activity on SARS-associated coronavirus replication in Vero cells. karger.com Glycyvir, a preparation containing nicotinic acid derivatives of glycyrrhizic acid, inhibited SARS-CoV-2 replication in vitro in Vero E6 cells with IC50 values ranging from 2–8 μM. mdpi.com

Glycyrrhizin has also shown activity against influenza A virus, inhibiting its uptake into human bronchial epithelial cells with an EC50 of 500 µM. mdpi.com Early studies also reported in vitro antiviral activity against influenza virus growth in embryonated eggs. iimmun.ru

Against HIV-1, glycyrrhizin has been reported to inhibit replication in peripheral blood mononuclear cell (PBMC) cultures. mdpi.com It also prohibited the viral cytopathic effect and virus-specific antigen expression in HIV-infected MT-4 cells and inhibited virus replication in cultures of leukocytes from HIV-infected patients with an IC50 equal to 0.3 mM. mdpi.com

Other viruses against which glycyrrhizin and its derivatives have shown in vitro activity include hepatitis viruses (HBV, HCV, HAV), vaccinia virus, vesicular stomatitis virus (VSV), poliovirus type I, coxsackievirus A16, enterovirus 71, rotavirus, and flaviviruses. nih.govmdpi.commdpi.comiimmun.rumdpi.comkarger.comnih.gov

Mechanisms of Viral Inhibition in Experimental Systems

The antiviral mechanisms of glycyrrhizin are multifaceted and can involve direct effects on the virus, interference with viral entry and replication, and modulation of cellular responses. nih.govmdpi.comfrontiersin.orgfrontiersin.orgmdpi.comiimmun.ruresearchgate.net

One proposed mechanism is the direct inactivation of virus particles. nih.govfrontiersin.orgfrontiersin.orgmdpi.com Glycyrrhizin can also interfere with early steps of the viral reproductive cycle, such as virus binding to its receptor, absorption by endocytosis, or decapsidation in the cytoplasm. iimmun.ru This is thought to be partly due to glycyrrhizic acid's effect on reducing membrane fluidity, which increases the rigidity of cellular and viral membranes after incorporation, thus hindering processes requiring membrane curvature changes. iimmun.ru

Glycyrrhizin can inhibit virus replication and the expression of viral genes. frontiersin.orgfrontiersin.org For example, it inhibits HSV-1 replication and reduces adhesion between cerebral capillary vessel endothelial cells and polymorphonuclear leukocytes during HSV infection, thereby reducing the inflammatory response. nih.govfrontiersin.org Against HBV, glycyrrhizin has been shown to inhibit replication and the secretion of HBV surface antigen (HBsAg) from infected hepatocytes. mdpi.commdpi.com For HCV, glycyrrhizin can decrease the titer of the virus and inhibit the release of infectious particles by inhibiting PLA2G1B. mdpi.comfrontiersin.org

In the case of HIV-1, glycyrrhizic acid does not directly affect the virus but inhibits replication by inducing the production of β-chemokines that bind to the CCR5 chemokine receptor, preventing viral entry into PBMC. mdpi.com

Against SARS-CoV-2, proposed mechanisms include the inhibition of spike protein synthesis and disruption of interactions between the receptor-binding domain of SARS-CoV-2 and ACE2. karger.comresearchgate.net Glycyrrhizin may also prevent membrane penetration of viral particles. nih.gov

Glycyrrhizin can also modulate cellular antiviral responses, such as inducing endogenous interferons. nih.govmdpi.comiimmun.ru For instance, glycyrrhizic acid nanoparticles have been shown to induce upregulation of IFN-stimulating genes. nih.gov

Furthermore, glycyrrhizin can prevent the interaction of viral nucleoprotein with the cellular protein HMGB1, which is necessary for the viral life cycle. frontiersin.orgfrontiersin.orgiimmun.ru It also inhibits inflammation mediated by HMGB1/TLR4 pathways and reduces reactive oxygen species formation. frontiersin.orgfrontiersin.org

Effects on Animal Viruses (e.g., Pseudorabies Virus, Duck Hepatitis Virus, Infectious Bursal Disease Virus)

Glycyrrhizin and its derivatives have also demonstrated antiviral effects against several viruses relevant to veterinary medicine.

Glycyrrhizin diammonium has shown direct antiviral activity and can completely inhibit cell infection by duck hepatitis virus (DHV). frontiersin.orgfrontiersin.org Glycyrrhizin alone or in combination with DHV vaccine has demonstrated good immune stimulant and antiviral effects against DHV in experimental settings. frontiersin.orgfrontiersin.org

Dipotassium glycyrrhizinate can directly inactivate and/or interfere with infectious bursal disease virus (IBDV) replication and effectively inhibit IBDV infection in vitro. frontiersin.orgfrontiersin.org In chicks artificially infected with IBDV, dipotassium glycyrrhizinate inhibited IBDV infection in vivo through multiple pathways, including increasing immunological indices, enhancing CD4+/CD8+ ratio, upregulating anti-IBDV antibodies, IFN-γ, and IFN-β levels, and inhibiting VP1 expression while upregulating TLR3 expression. researchgate.net

Diammonium glycyrrhizinate is known to aid in infection caused by pseudorabies virus (PrV) by inhibiting replication of the virus. researchgate.net Glycyrrhizic acid-conjugated carbon-dots have also shown antiviral activity against porcine reproductive and respiratory syndrome virus (PRRSV) in vitro, inhibiting PRRSV invasion and replication, stimulating cells to produce interferon, and inhibiting ROS production. mdpi.comnih.gov

Other animal viruses against which glycyrrhizin or its derivatives have shown activity include porcine epidemic diarrhoea virus (PEDV), porcine respiratory coronavirus (PRCov), porcine parvovirus, infectious bronchitis virus, Marek's disease virus, and viral hemorrhagic septicemia virus. frontiersin.orgnih.govresearchgate.net

Anticancer Research

Pre-clinical investigations have explored the multifaceted anticancer potential of glycyrrhizin, revealing its ability to impact various aspects of cancer cell biology, including proliferation, apoptosis, cell cycle progression, metastasis, angiogenesis, and the challenging issue of multidrug resistance. nih.govfrontiersin.org

Anti-proliferative Effects in Various Cancer Cell Lines

Glycyrrhizin has demonstrated anti-proliferative effects across a broad spectrum of cancer cell lines in pre-clinical settings. Studies have reported its inhibitory activity against the proliferation of human cancer cells, including those derived from the cervix (SiHa), melanoma (518A2, SK-MEL-2, SK-MEL-28), hepatocellular carcinoma (HepG2, HuH7), ovarian (OVCAR-3, SK-OV-3), gastric (BGC823, SGC7901, MGC-803), breast (MCF7, MDA-MB-231, BT549), lung (NCI-H460, A549), pharynx (FaDu), submandibular gland (A-253), skin (A-431), anaplastic thyroid (8505 C, SW1736), prostate (LNCaP, DU-145), colon (DLD-1, HCT 116, HCT-8, HT-29, SW480), bladder (NTUB1), and promyelocytic leukemia (HL-60). thieme-connect.deajol.infodovepress.comnih.gov

For instance, glycyrrhizin significantly reduced the proliferation of MDA-MB-231 and BT549 breast cancer cells at a concentration of 40 μM, with the effect increasing with concentration. ajol.info In gastric cancer cells (MGC-803), glycyrrhizin inhibited proliferation in a dose- and time-dependent manner. dovepress.com Similarly, in A549 lung adenocarcinoma cells, glycyrrhizin inhibited proliferation. nih.govresearchgate.net

Induction of Apoptosis and Cell Cycle Modulation in Cancer Models

A key mechanism underlying the anticancer effects of glycyrrhizin is its ability to induce apoptosis, or programmed cell death, and modulate the cell cycle in cancer cells. nih.govfrontiersin.org Glycyrrhizin has been shown to induce apoptosis in various cancer cell types, including cervical cancer cells (SiHa, C33A), prostate cancer cell lines (DU-145, LNCaP), hepatocellular carcinoma cells (HepG2), promyelocytic leukemia HL-60 cells, and stomach cancer cells. thieme-connect.detandfonline.comresearchgate.netmdpi.com

Studies indicate that glycyrrhizin can induce apoptosis through both intrinsic and extrinsic pathways. tandfonline.comresearchgate.net For example, in C33A cervical cancer cells, glycyrrhizin increased apoptosis in a dose-dependent manner, disrupting mitochondrial membrane potential and activating caspase-9 (intrinsic pathway) and caspase-8 (extrinsic pathway). tandfonline.com In prostate cancer cells, glycyrrhizin treatment led to decreased cell viability and induced apoptosis, although caspase-independent pathways may also be involved in some instances. researchgate.net Glycyrrhizin has also been reported to activate the tumor suppressor p53, which can lead to apoptosis. mdpi.comresearchgate.netmdpi.com

Glycyrrhizin also influences the cell cycle progression of cancer cells, contributing to the inhibition of proliferation. nih.govfrontiersin.org It has been observed to induce cell cycle arrest at different phases depending on the cancer cell type. For example, glycyrrhizin induced G0/G1 phase arrest in cervical cancer cells (C33A) and leukemia cells. tandfonline.comspandidos-publications.com In gastric cancer cells (MGC-803), it inhibited proliferation by inducing G1/S phase arrest, associated with the downregulation of G1 phase-related proteins like cyclin D1, D2, D3, E1, and E2. nih.govfrontiersin.org In A549 lung cancer cells, glycyrrhizin treatment resulted in a significant reduction in the G1 phase population and a concurrent increase in the G2 phase population. spandidos-publications.com

Anti-metastatic and Anti-angiogenic Potentials in Pre-clinical Settings

Glycyrrhizin has demonstrated potential in inhibiting cancer metastasis and angiogenesis in pre-clinical models. nih.govresearchgate.net Metastasis, the spread of cancer cells to distant sites, and angiogenesis, the formation of new blood vessels that supply tumors, are critical processes in cancer progression. Glycyrrhizin has been shown to inhibit the migration and invasion of several types of cancer cells. nih.govfrontiersin.org

In breast cancer cells (MDA-MB-231 and BT549), glycyrrhizin markedly reduced cell invasion and migration in a concentration-dependent manner. ajol.info Glycyrrhizin has also been reported to inhibit the metastatic potential of SGC-7901 gastric cancer cells by reducing the activity of matrix metalloproteinase-2 (MMP2) and MMP9, enzymes involved in the degradation of the extracellular matrix, a key step in invasion and metastasis. nih.gov This effect may be mediated via the ROS/PKC-α/ERK signaling pathway. nih.gov In prostate cancer, 18α-glycyrrhetinic acid, a metabolite of glycyrrhizin, inhibited invasion by inhibiting NF-κB-p65, VEGF, and MMP9. nih.gov

Regarding angiogenesis, glycyrrhizin has been shown to suppress tumor angiogenesis in mice. researchgate.net In a rat colon precancerous model, glycyrrhizin suppressed the growth of lesions by inhibiting angiogenesis. researchgate.netnih.gov Glycyrrhizic acid decreased angiogenic activities such as migration, invasion, and tube formation of endothelial cells. researchgate.net This anti-angiogenic effect may involve the reduction of reactive oxygen species and the inhibition of ERK activation in endothelial cells. researchgate.net Glycyrrhizic acid has also been shown to attenuate the immunostaining of VEGF in the colon of Wistar rats. nih.gov

Overcoming Multidrug Resistance (MDR) in Experimental Oncology Models

Multidrug resistance (MDR) is a major challenge in cancer chemotherapy, where cancer cells develop resistance to multiple structurally unrelated drugs. nih.govnih.gov Pre-clinical research suggests that glycyrrhizin may play a role in overcoming MDR. nih.govnih.govnih.gov

Glycyrrhizin has been reported to inhibit the development of MDR in cancer cells. mdpi.comnih.gov One mechanism by which glycyrrhizin may overcome MDR is by inhibiting the activity of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and BCRP, which are efflux pumps that actively transport drugs out of cancer cells. mdpi.comnih.govresearchgate.netnih.gov Overexpression of these transporters is a primary mechanism of MDR. nih.gov Glycyrrhizin itself can inhibit ABC transporter activity. mdpi.com

Furthermore, glycyrrhizin has been identified as a compound capable of overcoming cisplatin (B142131) resistance in hepatocellular carcinoma when combined with lamivudine. spandidos-publications.comnih.gov Combining glycyrrhizin with first-line drugs has shown better therapeutic effects on cancers, and glycyrrhizin may enhance the absorption of certain drugs by inhibiting P-glycoprotein. nih.govnih.gov Additionally, glycyrrhizin's potential to modulate the tumor microenvironment, including its role as a nitric oxide regulator, may contribute to its ability to reduce MDR. mdpi.comnih.govresearchgate.net

Antioxidant Research

Glycyrrhizin possesses antioxidant properties that have been investigated in pre-clinical settings, particularly regarding its ability to scavenge radicals and mitigate oxidative stress in cell cultures. nih.govnih.gov

In vitro Radical Scavenging and Oxidative Stress Mitigation in Cell Cultures

In vitro studies have explored the radical scavenging activity of glycyrrhizin. While there have been conflicting reports on its ability to scavenge hydroxyl radicals and superoxide (B77818) anion radicals, some studies indicate that glycyrrhizin can scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals. nih.govantiox.orgresearchgate.net Other studies suggest that glycyrrhizin is a scavenger of reactive oxygen species (ROS) radicals. nih.govresearchgate.net

Glycyrrhizin has been shown to inhibit mitochondrial lipid peroxidation and scavenge free radicals. researchgate.net Some research suggests that the antioxidant capacity of glycyrrhizin may be comparable to or even higher than that of certain carotenoid antioxidants against OOH radicals. nih.govresearchgate.netresearchgate.net Pulse radiolysis studies have indicated that glycyrrhizin offers radioprotection by scavenging free radicals and solvated electrons. nih.gov

Glycyrrhizin's ability to mitigate oxidative stress has also been observed in cell cultures. It has been shown to reduce the production of ROS in various cell models. researchgate.netmdpi.comnih.gov For example, glycyrrhizin treatment decreased intracellular ROS levels in SGC-7901 gastric cancer cells. nih.gov In hepatocellular carcinoma cells (HepG2), glycyrrhizic acid increased the formation of ROS, which was associated with inducing apoptosis. mdpi.com Conversely, in a model of post-contrast acute kidney injury, glycyrrhizin pretreatment lowered ROS levels in renal proximal tubular cells (NRK52E) exposed to contrast media. nih.gov Glycyrrhizin has also been shown to increase oxidative stress levels in papillary thyroid cancer cell lines (BCPAP and K1). mdpi.com These findings suggest a complex role for glycyrrhizin in modulating oxidative stress, which may vary depending on the cell type and context.

Data Table: Summary of Glycyrrhizin's Pre-clinical Anticancer Effects

Cancer Type (Cell Lines)Effect on ProliferationEffect on ApoptosisEffect on Cell CycleAnti-metastatic EffectAnti-angiogenic EffectOvercoming MDR
Leukemia (HL-60)InhibitedInducedG1 arrest reported spandidos-publications.comNot specifiedNot specifiedReported mdpi.com
Glioma (Malignant glioma)Reported inhibition nih.govNot specifiedNot specifiedNot specifiedNot specifiedNot specified
Colon (DLD-1, HCT 116, HCT-8, HT-29, SW480)Inhibited thieme-connect.deInduced nih.govNot specifiedNot specifiedInhibited in rat model researchgate.netnih.govNot specified
Lung (NCI-H460, A549)Inhibited nih.govthieme-connect.deresearchgate.netInduced nih.govnih.govijkd.orgG2 arrest in A549 spandidos-publications.com, Modulation reported nih.govInhibited ajol.infoInhibited ajol.infoReported spandidos-publications.comnih.gov
Gastric (BGC823, SGC7901, MGC-803)Inhibited thieme-connect.dedovepress.comInduced nih.govmdpi.comG1/S arrest in MGC-803 nih.govfrontiersin.org, G2 arrest reported spandidos-publications.comInhibited nih.govNot specifiedNot specified
Breast (MCF7, MDA-MB-231, BT549)Inhibited thieme-connect.deajol.infoNot specifiedNot specifiedInhibited ajol.infoNot specifiedNot specified
Prostate (LNCaP, DU-145)Inhibited thieme-connect.deresearchgate.netInduced researchgate.netNot specifiedInhibited nih.govNot specifiedNot specified
Hepatocellular Carcinoma (HepG2, HuH7)Inhibited thieme-connect.deInduced researchgate.netmdpi.comNot specifiedInhibited nih.govInhibited mdpi.comOvercomes Cisplatin resistance spandidos-publications.comnih.gov, Inhibits MDR-associated proteins nih.gov
Cervical Cancer (SiHa, C33A)Inhibited thieme-connect.deInduced tandfonline.comresearchgate.netresearchgate.netG0/G1 arrest tandfonline.comInhibited researchgate.netNot specifiedNot specified
Melanoma (518A2, SK-MEL-2, SK-MEL-28)Inhibited thieme-connect.deNot specifiedNot specifiedInhibited frontiersin.orgNot specifiedNot specified
Ovarian (OVCAR-3, SK-OV-3)Inhibited thieme-connect.deNot specifiedNot specifiedNot specifiedNot specifiedNot specified
Pharynx (FaDu)Inhibited thieme-connect.deNot specifiedNot specifiedNot specifiedNot specifiedNot specified
Submandibular Gland (A-253)Inhibited thieme-connect.deNot specifiedNot specifiedNot specifiedNot specifiedNot specified
Skin (A-431)Inhibited thieme-connect.deNot specifiedNot specifiedNot specifiedNot specifiedNot specified
Anaplastic Thyroid (8505 C, SW1736)Inhibited thieme-connect.deNot specifiedNot specifiedNot specifiedNot specifiedNot specified
Bladder (NTUB1)Inhibited thieme-connect.deNot specifiedNot specifiedNot specifiedNot specifiedNot specified
Papillary Thyroid (BCPAP, K1)Not specifiedInduced by Glycyrrhetinic acid, not Glycyrrhizin mdpi.comG0/G1 arrest by Licorice Extract and Glycyrrhetinic acid mdpi.comNot specifiedNot specifiedNot specified

Data Table: In vitro Antioxidant Activities of Glycyrrhizin

ActivityObservationsReferences
DPPH Radical ScavengingReported to scavenge DPPH radicals. nih.govantiox.orgresearchgate.net IC50 values reported (e.g., 189.93 ± 2.61 μg/mL). researchgate.net nih.govantiox.orgresearchgate.netresearchgate.net
Superoxide Radical ScavengingConflicting reports; some studies show scavenging activity. nih.govresearchgate.nettandfonline.com IC50 values reported (e.g., 64.2 mg/ml for aqueous extract). tandfonline.com nih.govresearchgate.nettandfonline.com
Hydroxyl Radical ScavengingConflicting reports; some studies indicate no scavenging activity. nih.govantiox.orgresearchgate.net IC50 values reported (e.g., 81.9 mg/ml for aqueous extract). tandfonline.com nih.govantiox.orgresearchgate.nettandfonline.com
Scavenging of ROS RadicalsReported as a scavenger of ROS radicals. nih.govresearchgate.net nih.govresearchgate.net
Scavenging of OOH RadicalsAntioxidant capacity may be higher than some carotenoids. nih.govresearchgate.netresearchgate.net nih.govresearchgate.netresearchgate.net
Scavenging of Solvated ElectronsObserved in pulse radiolysis studies. nih.gov nih.gov
Inhibition of Mitochondrial Lipid PeroxidationReported. researchgate.net researchgate.net
Mitigation of Oxidative Stress in Cell CultureReduced ROS levels in various cell models (e.g., gastric cancer, renal proximal tubular cells). nih.govnih.gov Increased ROS levels in some cancer cells (e.g., HepG2, papillary thyroid). mdpi.commdpi.com mdpi.comnih.govnih.govmdpi.com

In vivo Studies on Oxidative Damage in Animal Models

Pre-clinical studies in animal models have explored the effects of glycyrrhizin on oxidative damage. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defense mechanisms, is implicated in various pathological conditions tandfonline.com.

Research in Swiss albino mice demonstrated that prophylactic treatment with glycyrrhizin significantly decreased cutaneous microsomal lipid peroxidation induced by 12-O-tetradecanoyl phorbol-13-acetate (TPA). This treatment also led to a recovery of cutaneous glutathione (B108866) content and its dependent enzymes. A significant inhibition in ornithine decarboxylase (ODC) activity and DNA synthesis was observed, suggesting a protective effect against TPA-induced oxidative stress and tumor promotion in this model tandfonline.com.

In a study using a Caenorhabditis elegans model, licorice extract, containing glycyrrhizin, showed in vitro antioxidant activity. Pretreatment of C. elegans with licorice extract increased survival rate when exposed to the oxidant juglone, and also resulted in an increase in lifespan sci-hub.se. The study suggested that the antioxidant capability of licorice, potentially due to components like flavonoids and terpenes including glycyrrhizin, might explain the observed extension of lifespan sci-hub.se.

Glycyrrhizin has also been investigated for its effects on oxidative stress in models of organ injury. In rats with severe acute pancreatitis, glycyrrhizin treatment attenuated cardiac tissue damage and inhibited ferroptosis, a form of regulated cell death linked to oxidative stress, by restoring the expression of Nrf2 and HO-1 nih.gov. In allergic rhinitis (AR) mice, glycyrrhizin treatment significantly ameliorated glutathione (GSH) content while decreasing malondialdehyde (MDA) levels in blood and nasal mucosa. This indicates that glycyrrhizin's antioxidant properties might counteract oxidative injury by scavenging reactive intermediates and blocking their conjugation to GSH nih.gov.

Immunomodulatory Research

Glycyrrhizin has demonstrated various immunomodulatory properties in experimental models, influencing immune cell function and cytokine production catalysis.com.uamdpi.comsums.ac.ir.

Regulation of Immune Cell Function and Cytokine Production in Experimental Models

Studies have shown that glycyrrhizin can modulate the production of various cytokines. In LPS-stimulated RAW264.7 macrophage cells, glycyrrhizin significantly inhibited the secretion of pro-inflammatory cytokines including IL-1β, IL-3, IL-5, IL-6, IL-10, IL-12 (p40 and p70), IL-13, Eotaxin, and TNF-α in a dose-dependent manner researchgate.netresearchgate.net. Similarly, in a model of endotoxemia induced by LPS in mice, glycyrrhizin improved survival and decreased the expression of TNF-α, IL-6, IL-1β, and RANTES (CCL5 chemokine) researchgate.net.

Glycyrrhizin has also been shown to downregulate the mRNA expression and production of cytokines such as IL-1β, IL-6, TNF-α, and IFN-γ in various pathological models frontiersin.org. Conversely, some studies suggest that glycyrrhizin can enhance the production of certain cytokines, such as IL-12 and IFN-γ, which are important for promoting Th1 responses mdpi.comsums.ac.irnih.gov. In allergic rhinitis mice, glycyrrhizin treatment led to a significant increase in IFN-γ levels and a decrease in IL-4 levels, suggesting a potential to induce Th1 differentiation and maturation mdpi.com.

Effects on T-lymphocyte Proliferation and Regulatory T Cells (Treg)

Research indicates that glycyrrhizin can influence T-lymphocyte proliferation and the balance of T cell subsets, including regulatory T cells (Tregs). Some studies suggest that glycyrrhizin can stimulate both T- and B-lymphocyte proliferation frontiersin.org.

In a concanavalin (B7782731) A (Con A)-induced mouse model of liver fibrogenesis, glycyrrhizin inhibited the infiltration of various T helper cell subsets (Th1, Th2, Th17, and Treg) in the liver and spleen. It also regulated the Th1/Th2 and Treg/Th17 balances towards a relative dominance of Th1 and Treg lineages in the liver nih.gov. Furthermore, glycyrrhizin significantly enhanced the production of the antifibrotic cytokine IFN-γ and IL-10 in this model nih.gov. In vitro studies using Con A-stimulated splenic CD4+ T cells showed that glycyrrhizin inhibited their proliferation nih.gov.

In patients with allergic rhinitis, an in vitro study on purified naive CD4+ T cells demonstrated that glycyrrhizic acid significantly inhibited the augmented T cell proliferation induced with anti-OX40 mAb. It also decreased protein and gene expression of the OX40 receptor. While glycyrrhizic acid inhibited T-bet and GATA-3 gene expression, it enhanced the gene expression of FoxP3, a marker for Tregs. The ratio of IFN-γ/IL-4 (Th1/Th2 balance) increased significantly with glycyrrhizic acid treatment, suggesting a potential therapeutic effect by modulating the Th1/Th2 balance and increasing Treg activity researchgate.netnih.gov.

In a model of cyclophosphamide-induced immunosuppression in laboratory animals, glycyrrhizic acid improved indices of the immune response, including increasing the index of delayed hypersensitivity reaction and the number of antibody-forming cells. It did not inhibit the proliferation of mitogen-activated lymphocytes in vitro researchgate.net.

Activation of Macrophages and Natural Killer (NK) Cells

Glycyrrhizin has been shown to influence the activity of macrophages and natural killer (NK) cells. Glycyrrhizin and its metabolite, glycyrrhetinic acid, have been reported to induce interferon activity and augment NK cell activity catalysis.com.uasums.ac.ir. Glycyrrhizin was found to be superior to glycyrrhetinic acid in inducing interferon in one study catalysis.com.ua.

Glycyrrhizic acid can enhance the phagocytic capacity and nitric oxide (NO) production in activated macrophages nih.gov. In LPS-activated macrophages, glycyrrhizin supports IL-12 production sums.ac.ir. Studies have also shown that glycyrrhizic acid can promote M1 macrophage polarization in murine bone marrow-derived macrophages, associated with the activation of JNK and NF-κB pathways nih.gov. Research has confirmed that glycyrrhizin can rescue macrophage activation induced by multiple etiological factors frontiersin.org.

Hepatoprotective Research

Glycyrrhizin has been widely investigated for its hepatoprotective effects in pre-clinical models catalysis.com.uamdpi.com.

Protection Against Chemically-Induced Liver Injury in Animal Models

Numerous studies have demonstrated the protective effects of glycyrrhizin against chemically-induced liver injury in animal models. Carbon tetrachloride (CCl4) is a commonly used agent to induce liver damage in experimental settings mdpi.comjst.go.jp. Pre-treatment with glycyrrhizin has been reported to show protective action against CCl4-induced liver injury in rats mdpi.com. In a mouse model of CCl4-induced liver injury, glycyrrhizin attenuated the increase in serum aminotransferase activities and hepatic malondialdehyde levels, while increasing reduced glutathione concentration jst.go.jp. Glycyrrhizin also reduced the level of circulating TNF-α and attenuated the increase in hepatic inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA and protein expressions induced by CCl4 jst.go.jp. The protective effect was suggested to be likely due to the induction of heme oxygenase-1 and the downregulation of proinflammatory mediators jst.go.jp.

Glycyrrhizin has also shown protective effects against liver injury induced by other chemicals. In concanavalin A (Con A)-treated mice, glycyrrhizin suppressed increases in AST and ALT, inhibited iNOS mRNA expression and protein, cell infiltration, and hepatocyte degeneration mdpi.com. Diammonium glycyrrhizinate, an ammonium (B1175870) salt preparation of glycyrrhizic acid, mitigated liver injury in a Con A-induced autoimmune hepatitis model in mice by decreasing serum ALT and AST levels, improving histological damage, and downregulating inflammatory cytokines. It also suppressed the proliferation of activated T cell subsets and downregulated the frequency of NKT cells while upregulating Tregs in the liver scienceopen.com.

In a rat model of total parenteral nutrition (TPN)-associated acute liver injury, glycyrrhizin exhibited hepatoprotective effects by suppressing endoplasmic reticulum stress and inhibiting NO production via the inhibition of iNOS mdpi.com. Composite ammonium glycyrrhizin also demonstrated the ability to restore lipid peroxidation and enhance antioxidant enzyme activities in chicken hepatocytes with LPS/enrofloxacin-induced injury spandidos-publications.com. Studies have also indicated that glycyrrhizin can protect against retrorsine-induced liver damage in rats mdpi.com.

The hepatoprotective mechanisms of glycyrrhizin are thought to involve its antioxidant and anti-inflammatory properties, as well as its ability to modulate immune responses catalysis.com.uamdpi.commdpi.com.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Glycyrrhizin14982 nih.govnih.gov
18β-glycyrrhetinic acid10494 wikipedia.org
Diammonium glycyrrhizinate134129369 fishersci.ca

Data Tables

While specific quantitative data varies significantly across different studies and models, the following table summarizes representative findings on the effects of Glycyrrhizin on cytokine levels in experimental models:

Experimental ModelStimulusGlycyrrhizin EffectReference
LPS-stimulated RAW264.7 cellsLPSDecreased IL-1β, IL-3, IL-5, IL-6, IL-10, IL-12, IL-13, Eotaxin, TNF-α secretion researchgate.net
LPS-induced endotoxemia (mice)LPSDecreased TNF-α, IL-6, IL-1β, RANTES expression researchgate.net
Allergic Rhinitis (AR) miceOVAIncreased IFN-γ, Decreased IL-4 mdpi.com
Con A-induced liver fibrogenesis (mice)Con AEnhanced IFN-γ and IL-10 nih.gov
Con A-induced autoimmune hepatitis (mice)Con ADownregulated inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ) in liver [Note: IFN-γ level difference was not significant in one study] scienceopen.com

This table illustrates the general trends observed in cytokine modulation by glycyrrhizin in different pre-clinical models, highlighting its complex role in immune responses.

Mechanisms of Liver Protection in Pre-clinical Studies

Pre-clinical research has explored the hepatoprotective effects of glycyrrhizin, particularly in models of liver injury. Studies have indicated that glycyrrhizin can attenuate liver damage induced by various agents, such as carbon tetrachloride (CCl4) and lipopolysaccharide (LPS). One proposed mechanism involves the anti-inflammatory properties of glycyrrhizin. It has been shown to inhibit the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). mdpi.comnih.govjst.go.jpscielo.brdrugbank.com Glycyrrhizin may also suppress the translocation of nuclear factor-kappa B (NF-κB) into the nucleus, a key step in the inflammatory response. nih.govscielo.brdrugbank.com

Furthermore, glycyrrhizin has demonstrated antioxidant activity, which contributes to its liver-protective effects. It can attenuate oxidative stress by reducing the levels of malondialdehyde (MDA) and increasing the concentration of reduced glutathione (GSH) in hepatic tissue. jst.go.jp Induction of heme oxygenase-1 (HO-1), an enzyme with antioxidant and anti-inflammatory properties, has also been observed with glycyrrhizin treatment in liver injury models. jst.go.jp

In models of non-alcoholic fatty liver disease (NAFLD), glycyrrhizic acid (GA), the aglycone of glycyrrhizin, has been shown to reduce hepatic lipid accumulation. This effect is mediated by regulating genes involved in lipid metabolism, including the downregulation of lipogenic enzymes like SREBP-1c, FAS, and SCD1, and the upregulation of enzymes involved in fatty acid β-oxidation such as PPARα, CPT1α, and ACADS. researchgate.net GA also appears to influence glucose homeostasis by repressing gluconeogenesis and promoting glycogen (B147801) synthesis. researchgate.net

Data Table: Mechanisms of Glycyrrhizin in Pre-clinical Liver Protection

MechanismObserved Effects in Pre-clinical StudiesReferences
Anti-inflammatoryInhibits TNF-α and IL-1β release; Suppresses NF-κB translocation; Reduces neutrophil infiltration. mdpi.comnih.govjst.go.jpscielo.brdrugbank.com
AntioxidantReduces MDA levels; Increases GSH concentration; Induces HO-1 expression. jst.go.jp
Lipid Metabolism RegulationDownregulates lipogenic enzymes (SREBP-1c, FAS, SCD1); Upregulates β-oxidation enzymes (PPARα, CPT1α, ACADS). researchgate.net
Glucose HomeostasisRepresses gluconeogenesis; Promotes glycogen synthesis. researchgate.net

Neuroprotective Research

Glycyrrhizin has been investigated for its potential neuroprotective effects in various pre-clinical models of neurological injury and neurotoxicity.

Protection Against Neuronal Cell Death in in vitro Models (e.g., PC12 cells, primary neurons)

In vitro studies have demonstrated that glycyrrhizin can protect neuronal cells from various insults. In PC12 cells, a commonly used dopaminergic neuronal cell line, glycyrrhizic acid (GA) has been shown to improve cell viability and reduce apoptosis induced by 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin used to model Parkinson's disease. nih.govnih.gov This protection is associated with the restoration of mitochondrial function, suppression of cleaved poly(ADP-ribose) polymerase (PARP) overexpression, and reduction of lactate (B86563) dehydrogenase (LDH) release and intracellular Ca2+ overload. nih.gov GA's neuroprotective effects in PC12 cells may involve the modulation of the extracellular signal-regulated kinase (ERK) signaling pathway. nih.gov

Glycyrrhizin has also shown protective effects against glutamate-induced excitotoxicity in primary neurons. en-journal.orgnih.govphcogrev.comfrontiersin.orgresearchgate.net This protection may be linked to the inhibition of nuclear factor kappa B (NF-κB). phcogrev.com

Data Table: Glycyrrhizin's Effects on Neuronal Cell Death in vitro

Cell ModelInducing AgentObserved Effect of GlycyrrhizinReferences
PC12 cellsMPP+Improved cell viability; Reduced apoptosis; Restored mitochondrial function; Suppressed cleaved PARP; Reduced LDH and Ca2+ overload. nih.govnih.gov
Primary neuronsGlutamate (B1630785)Protection against excitotoxicity. en-journal.orgnih.govphcogrev.comresearchgate.net
PC12 cellsHydrogen peroxideAttenuated cell death. nih.gov
PC12 cellsNitrogen speciesAttenuated cell death. nih.gov

Investigation in Animal Models of Neurological Injury (e.g., Ischemic Stroke, Kainic Acid-induced damage)

Studies in animal models have provided further evidence of glycyrrhizin's neuroprotective potential. In models of ischemic stroke, glycyrrhizin has been shown to reduce infarct volume and improve neurological deficits in rats after middle cerebral artery occlusion (MCAO). en-journal.orgnih.govresearchgate.net This protective effect is thought to be mediated, in part, by its anti-inflammatory properties, including the suppression of microglial activation and pro-inflammatory cytokine induction. en-journal.orgnih.gov Glycyrrhizin's ability to inhibit high mobility group box 1 (HMGB1), a protein involved in inflammation, may also contribute to its neuroprotective effects in ischemic injury. mdpi.comresearchgate.netoup.com

In mice models of kainic acid (KA)-induced neuronal death, glycyrrhizin administration significantly suppressed neuronal death in the hippocampus. en-journal.orgnih.govfrontiersin.org This neuroprotection was accompanied by the suppression of gliosis and the induction of pro-inflammatory markers such as COX-2, iNOS, and TNF-α. en-journal.orgnih.gov Glycyrrhizin also demonstrated anti-excitotoxic effects in KA-treated brains. en-journal.orgnih.gov

Data Table: Glycyrrhizin's Effects in Animal Models of Neurological Injury

Animal ModelInjury ModelObserved Effect of GlycyrrhizinReferences
RatIschemic Stroke (MCAO)Reduced infarct volume; Improved neurological deficits; Suppressed microglial activation and pro-inflammatory cytokines; Inhibited HMGB1. mdpi.comen-journal.orgnih.govresearchgate.net
MouseKainic Acid-induced deathSuppressed hippocampal neuronal death; Suppressed gliosis and pro-inflammatory markers (COX-2, iNOS, TNF-α); Anti-excitotoxic effects. en-journal.orgnih.govfrontiersin.org
RatIschemic Spinal Cord InjuryAttenuated injury by suppressing inflammatory cytokine induction and HMGB1 secretion. en-journal.orgnih.gov
MouseMPTP neurotoxicityAttenuated brain tissue damage, potentially through inhibitory effect on oxidative tissue damage. nih.gov
RatLithium-pilocarpine-induced Status EpilepticusDecreased mortality rate; Exerted neuroprotective effects; Reduced HMGB1 expression and translocation; Protected BBB permeability. oup.com

Effects on Neurotoxicity Induced by Specific Agents (e.g., Glutamate, MPP+)

Glycyrrhizin has been specifically investigated for its effects on neurotoxicity induced by agents like glutamate and MPP+. As mentioned earlier, glycyrrhizin has shown protective effects against glutamate-induced excitotoxicity in primary neurons, potentially through the inhibition of NF-κB. en-journal.orgnih.govphcogrev.comresearchgate.net

Regarding MPP+-induced neurotoxicity, studies in PC12 cells have demonstrated that glycyrrhizin can attenuate cell death and caspase-3 activation. nih.govnih.gov This protective effect may be related to its antioxidant activity and its ability to suppress caspase-3 activation. nih.gov The ERK signaling pathway has also been implicated in the protective effects of glycyrrhizic acid against MPP+-induced apoptosis in PC12 cells. nih.gov

Data Table: Glycyrrhizin's Effects on Specific Neurotoxic Agents

Neurotoxic AgentModelObserved Effect of GlycyrrhizinReferences
GlutamatePrimary neuronsProtection against excitotoxicity; Potential involvement of NF-κB inhibition. en-journal.orgnih.govphcogrev.comresearchgate.net
MPP+PC12 cellsAttenuated cell death; Attenuated caspase-3 activation; Potential involvement of antioxidant effect and ERK pathway modulation. nih.govnih.gov

Antimicrobial Research

Glycyrrhizin and its derivatives have been explored for their antimicrobial properties against various pathogenic microorganisms in vitro.

Antibacterial Activity Against Pathogenic Microorganisms in vitro (e.g., Staphylococcus aureus, Bacillus subtilis, Pseudomonas)

In vitro studies have indicated that glycyrrhizin possesses antibacterial activity against a range of bacteria, including both Gram-positive and Gram-negative strains. Glycyrrhizic acid has been reported to inhibit the growth of Staphylococcus aureus and Bacillus subtilis. mdpi.comnih.govnih.gov Extracts of Glycyrrhiza glabra containing glycyrrhizin have also shown activity against these bacteria. nih.govuwi.edu

Studies have also investigated the effects of glycyrrhizin on Pseudomonas aeruginosa. While some studies suggest activity against this bacterium, others indicate that it may be more resistant compared to other tested strains. mdpi.comnih.govuwi.edu Glycyrrhizic acid has been shown to inhibit the growth of Pseudomonas aeruginosa, potentially by affecting cell membrane permeability, biofilm formation, and efflux activity. nih.gov

The antibacterial activity can vary depending on the extraction method and the specific bacterial strain. For example, ethanolic extracts of Glycyrrhiza glabra leaves have shown higher activity against Gram-positive bacteria compared to aqueous extracts. nih.gov

Data Table: In vitro Antibacterial Activity of Glycyrrhizin

Bacterial SpeciesObserved Activity of Glycyrrhizin/ExtractsNotesReferences
Staphylococcus aureusInhibition of growthActivity observed with glycyrrhizic acid and Glycyrrhiza glabra extracts. mdpi.comnih.govnih.govuwi.edu
Bacillus subtilisInhibition of growthActivity observed with glycyrrhizic acid and Glycyrrhiza glabra extracts. mdpi.comnih.govnih.govuwi.edu
Pseudomonas aeruginosaInhibition of growth (variable)Some studies show activity, others indicate resistance; May affect cell membrane, biofilm, and efflux. mdpi.comnih.govuwi.edu
Proteus vulgarisEnhancement of antibiotic activityGlycyrrhiza glabra extract enhanced the activity of certain antibiotics.
Escherichia coliActivity observedActivity reported for glycyrrhizic acid and extracts. mdpi.comnih.gov
Salmonella typhimuriumActivity observedActivity reported for glycyrrhizin and glycyrrhetinic acid extracts. mdpi.com
Enterococcus faecalisActivity observedActivity reported for Glycyrrhiza glabra extracts. nih.gov

Mechanisms of Antibacterial Action (e.g., membrane permeability, virulence gene expression, efflux pumps)

Pre-clinical research indicates that glycyrrhizin exhibits antibacterial activity through several proposed mechanisms, including targeting bacterial enzymes, impacting cell membrane formation, and altering membrane permeability. nih.govnih.govmdpi.com Studies have shown that GLY can induce alterations in bacterial membrane permeability, leading to a reduction in bacterial viability. nih.govmdpi.comnih.gov For instance, research on Pseudomonas aeruginosa, a bacterium implicated in serious infections like microbial keratitis, highlighted that GLY treatment affects bacterial membrane permeability, contributing to its inhibitory effect. nih.govmdpi.com

Glycyrrhizin has also been found to influence bacterial virulence factors. While some studies suggest no direct inhibitory impact on the expression of certain virulence genes in bacteria like Salmonella enterica serovar Typhimurium, other research indicates that glycyrrhizic acid can reduce the expression of key virulence genes in methicillin-resistant Staphylococcus aureus (MRSA) at sub-lethal concentrations. frontiersin.orgnih.govfrontiersin.org Specifically, 18β-glycyrrhetinic acid, a metabolite of glycyrrhizin, has been shown to inhibit the expression of virulence genes such as saeR, hla, and sbi in MRSA. nih.govmdpi.com

Furthermore, glycyrrhizin appears to play a role in modulating bacterial efflux pump activity. mdpi.commdpi.comresearchgate.net Efflux pumps are a significant contributor to multidrug resistance in bacteria by actively transporting antimicrobial agents out of the cell. researchgate.netarvojournals.orgencyclopedia.pub Studies suggest that glycyrrhizic acid can modify bacterial characteristics, including efflux pump activity, thereby potentially reducing multidrug resistance. mdpi.commdpi.com Research on multidrug-resistant Pseudomonas aeruginosa isolates demonstrated that GLY reduced the mRNA expression levels of efflux pumps and suggested decreased activity. nih.govarvojournals.orgresearchgate.net

Table 1 summarizes some of the observed effects of glycyrrhizin on bacterial mechanisms in pre-clinical studies.

Bacterial MechanismObserved Effect of Glycyrrhizin/Glycyrrhizic Acid (Pre-clinical)Relevant BacteriaSource
Membrane PermeabilityAlters bacterial membrane permeability, reduces viability.Pseudomonas aeruginosa, Staphylococcus aureus, Klebsiella pneumoniae nih.govmdpi.comnih.govals-journal.com
Virulence Gene ExpressionCan reduce expression of certain virulence genes.MRSA (Staphylococcus aureus) nih.govmdpi.com
Efflux Pump ActivityInhibits efflux pump activity, reduces mRNA expression levels.Pseudomonas aeruginosa, Staphylococcus aureus, Klebsiella pneumoniae mdpi.comnih.govmdpi.comresearchgate.netarvojournals.orgresearchgate.netals-journal.com

Synergy with Conventional Antimicrobials in Research Settings

Pre-clinical research suggests that glycyrrhizin can exhibit synergistic effects when combined with conventional antimicrobial agents, potentially aiding in combating drug-resistant bacteria. nih.govnih.gov Combining GLY with other antibiotics has been shown to reduce the minimum inhibitory concentration (MIC) of the antibiotics. nih.govnih.gov For example, studies have demonstrated that combining GLY with gentamicin (B1671437) results in synergistic effects against gentamicin-resistant Enterobacteriaceae. nih.gov At a sub-inhibitory concentration of 2.4 mM GLY, the MIC of gentamicin against vancomycin-resistant Enterococci decreased significantly. nih.gov

Research on multidrug-resistant Pseudomonas aeruginosa isolates also indicated that combining glycyrrhizin with ciprofloxacin (B1669076) reduced the MIC of ciprofloxacin. nih.govarvojournals.orgresearchgate.net This suggests that GLY can enhance the effectiveness of existing antimicrobial agents, potentially offering a strategy to overcome multidrug resistance. nih.govarvojournals.org The ability of glycyrrhizin to enhance the bioavailability of drugs, including antibiotics, may contribute to their increased effectiveness at lower concentrations. arvojournals.orgencyclopedia.pub

Table 2 presents an example of the synergistic effect of glycyrrhizin with gentamicin on the MIC against vancomycin-resistant Enterococci.

Antimicrobial AgentGlycyrrhizin ConcentrationMIC Range (mg/L)Source
Gentamicin0 mM8–32 nih.gov
Gentamicin2.4 mM0.125–2 nih.gov

Other Emerging Pharmacological Research Areas

Beyond its antibacterial properties, pre-clinical research is exploring other potential pharmacological activities of glycyrrhizin, including anti-ulcer and anti-allergic mechanisms. mdpi.comdrugbank.com

Anti-ulcer Mechanisms (Pre-clinical)

Pre-clinical studies suggest that glycyrrhizin possesses anti-ulcer properties. mdpi.comdrugbank.comresearchgate.netnjppp.com Its potential mechanisms of action in this area include protecting the gastrointestinal mucosa, reducing ulcer effects, decreasing lesion areas, and inhibiting pro-inflammatory cytokines. tandfonline.com Glycyrrhizic acid is considered a potent mucosal agent that has shown effectiveness in the treatment of peptic ulcers in research settings. mdpi.com Studies have indicated that glycyrrhiza glabra extract exhibits anti-ulcerogenic qualities, potentially linked to cytoprotective and anti-inflammatory characteristics. researchgate.netnjppp.com Research in mice models has shown that Glycyrrhiza glabra hydroalcoholic extract can significantly reduce the ulcer index in induced gastric ulcers. researchgate.net The anti-ulcer effects may be associated with an increase in gastric mucosal defensive factors. researchgate.net

Anti-allergic Mechanisms (Pre-clinical)

Pre-clinical research indicates that glycyrrhizic acid possesses anti-allergic activity. drugbank.comkne-publishing.comtums.ac.irnih.govnih.gov The anti-allergic effects of glycyrrhizic acid are generally attributed to several mechanisms. nih.gov These include the regulation of T helper (Th) cell differentiation, which helps restore the balance between Th1 and Th2 immune responses by reducing the production of Th2-related cytokines like IL-4. nih.gov Additionally, glycyrrhizic acid has been shown to reduce the activity of B cells that produce IgE, a key antibody involved in allergic reactions. nih.gov

Furthermore, glycyrrhizic acid may act as a mast cell stabilizer. nih.gov Mast cells play a crucial role in allergic responses by releasing mediators such as histamine (B1213489). nih.gov Pre-clinical studies suggest that glycyrrhizic acid can inhibit the synthesis and release of histamine and β-hexosaminidase from mast cells, thereby inhibiting mast cell degranulation. nih.gov There is also evidence suggesting that glycyrrhizic acid can activate regulatory T cells (Treg), which are involved in suppressing immune responses and maintaining tolerance. nih.gov In mouse models of allergic asthma, glycyrrhizic acid has been reported to reduce airway inflammation.

Table 3 outlines the proposed anti-allergic mechanisms of glycyrrhizic acid based on pre-clinical findings.

Anti-allergic MechanismProposed Action of Glycyrrhizic Acid (Pre-clinical)Source
Th Cell Differentiation RegulationReduces Th2-related cytokines (e.g., IL-4), helps restore Th1/Th2 balance. nih.gov
B Cell Activity InhibitionReduces the activity of IgE-producing B cells. nih.gov
Mast Cell StabilizationInhibits synthesis and release of histamine and β-hexosaminidase, inhibits degranulation. nih.gov
Treg Cell ActivationPotential to activate regulatory T cells. nih.gov

Q & A

Q. How do researchers validate glycyrrhizin’s purity and identity in novel formulations?

  • Methodological Answer : Structural elucidation via SDF/MOL files (e.g., SMILES strings) and LC-MS/MS fragmentation patterns ensure identity. Purity is confirmed via HPLC peak area normalization (>98%) and recovery rate validation (RSD < 2%) .

Tables for Key Methodological Data

Parameter HPLC Validation MAE Optimization
Linearity (R²)0.99980.95 (Box–Behnken)
Recovery Rate (%)98.49–98.75N/A
Optimal Ethanol ConcentrationN/A80% v/v
Critical FactorsN/ATime, solvent volume

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.